molecular formula C5H11ClS B3052552 1-[(Chloromethyl)sulfanyl]butane CAS No. 42330-14-3

1-[(Chloromethyl)sulfanyl]butane

Cat. No.: B3052552
CAS No.: 42330-14-3
M. Wt: 138.66 g/mol
InChI Key: VBAMXJBAGCVBGG-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]butane (CAS 42330-14-3) is an organosulfur compound with the molecular formula C5H11ClS and a molecular weight of 138.66 g/mol . This compound, appearing as a liquid, is a valuable synthetic intermediate in organic chemistry, particularly for the construction of diverse sulfur-containing molecules . Its molecular structure features a butyl chain connected to a chloromethyl group via a sulfur atom (SMILES: CCCCSCCl), making it a versatile precursor for various C-S bond-forming reactions . In research, this compound serves as a powerful building block for the synthesis of sulfides, sulfones, and other organosulfur compounds, which are crucial scaffolds in medicinal chemistry and materials science . The reactivity of the chloromethyl group allows for facile alkylation, enabling researchers to incorporate the butylthio moiety into more complex structures. Studies involving related sulfur mustards, which share structural similarities, highlight the significance of such compounds in probing mechanisms of cellular toxicity, alkylation processes, and DNA interaction . Handling requires strict safety precautions. The compound carries GHS hazard statements H226 (flammable liquid and vapour), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . It must be stored at -10°C and handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) . This product is designated "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals, nor is it for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfanyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClS/c1-2-3-4-7-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAMXJBAGCVBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510510
Record name 1-[(Chloromethyl)sulfanyl]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42330-14-3
Record name 1-[(Chloromethyl)sulfanyl]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Reactivity profile of 1-[(Chloromethyl)sulfanyl]butane in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile and synthetic utility of 1-[(Chloromethyl)sulfanyl]butane (also known as Butyl Chloromethyl Sulfide ), a specialized reagent for the introduction of the butylthiomethyl (BTM) protecting group.

Executive Summary

This compound (


) is an 

-chloro sulfide utilized primarily as an electrophilic alkylating agent in organic synthesis. Its dominant application is the protection of hydroxyl groups as Butylthiomethyl (BTM) ethers .

Functionally analogous to the more common chloromethyl methyl sulfide (CMMS) used for Methylthiomethyl (MTM) protection, the butyl variant offers distinct physicochemical advantages:

  • Reduced Volatility: Higher molecular weight significantly lowers vapor pressure compared to CMMS (bp 105 °C), reducing inhalation risks.

  • Lipophilicity: The butyl chain increases the lipophilicity of the protected intermediate, facilitating solubility in non-polar solvents during purification.

  • Odor Control: While still possessing a sulfide odor, it is generally less pervasive than the highly volatile methyl analogue.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
Common Name Butyl chloromethyl sulfide
Structure

Molecular Weight 138.66 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Class Soft Electrophile / Alkylating Agent
Stability Moisture sensitive (hydrolyzes to formaldehyde and butanethiol)

Safety Advisory: As an


-halo sulfide, this compound is a potent alkylating agent.[1] It is a skin and eye irritant and potential lachrymator. All manipulations must occur in a fume hood to mitigate exposure and contain sulfide odors.

Mechanistic Underpinnings: The Thionium Ion

The reactivity of this compound is governed by the "alpha-effect" of the sulfur atom. The lone pair on sulfur stabilizes the adjacent carbocation, allowing the departure of the chloride leaving group to form a reactive thionium ion intermediate.

Mechanism of Activation

Unlike simple alkyl halides, the


 bond is labile due to resonance stabilization from the sulfur atom.


This equilibrium allows the reagent to react via both


 and 

-like pathways, depending on the solvent and the presence of Lewis acids (e.g.,

).

ThioniumMechanism cluster_legend Key Interaction Reagent This compound (Bu-S-CH2-Cl) Transition Transition State (Cl departure) Reagent->Transition - Cl- Thionium Thionium Ion [Bu-S+=CH2] Transition->Thionium Resonance Stabilization Product BTM Ether (Bu-S-CH2-OR) Thionium->Product + R-OH (Nucleophilic Attack) Sulfur Lone Pair Sulfur Lone Pair Carbocation Stabilization Carbocation Stabilization Sulfur Lone Pair->Carbocation Stabilization

Figure 1: Formation of the electrophilic thionium ion intermediate, the driving force behind BTM protection.

Primary Application: BTM Ether Protection

The Butylthiomethyl (BTM) group is a robust protecting group for alcohols, phenols, and carboxylic acids. It is stable to basic conditions, Grignard reagents, and reducing agents (e.g.,


), making it orthogonal to esters and silyl ethers.
Synthesis of BTM Ethers

The protection is typically achieved using a base to generate the alkoxide, which then displaces the chloride.

Standard Protocol (Base-Mediated)
  • Reagents: Sodium Hydride (NaH) and Tetrabutylammonium iodide (TBAI, catalytic).

  • Solvent: THF or DMF.

  • Temperature: 0 °C to Room Temperature.

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF under Argon.

  • Alkoxide Formation: Add the substrate alcohol (1.0 equiv) dropwise at 0 °C. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add This compound (1.2 equiv) and TBAI (0.1 equiv).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. The BTM ether is less volatile than MTM ethers, simplifying concentration.
    
Alternative Protocol (Lewis Acid-Mediated)

For base-sensitive substrates, silver salts can drive the reaction by precipitating AgCl.

  • Reagents:

    
     or 
    
    
    
    , Triethylamine.
  • Solvent: Acetonitrile or Benzene.

  • Mechanism: Silver coordinates to the chlorine, forcing the formation of the thionium ion, which is then trapped by the alcohol.

Deprotection Strategies

The BTM group acts as a "hemithioacetal" that is locked. Deprotection requires activating the sulfur to make the methylene carbon electrophilic again, allowing hydrolysis.

MethodReagentsMechanismCompatibility
Mercury(II)

,

,

Thiophilic coordinationStandard; toxic waste.
Silver(I)

, Lutidine, THF/

Thiophilic coordinationMilder than Hg(II).
Oxidative NIS (N-Iodosuccinimide),

Iodium ion activationFast; avoids heavy metals.

Secondary Reactivity & Applications

Pummerer Rearrangement Precursor

Like other sulfides, the BTM group can be oxidized to the sulfoxide (


). Treatment with acetic anhydride triggers the Pummerer Rearrangement , converting the sulfide into an 

-acetoxy sulfide or aldehyde equivalent. This allows the BTM group to serve as a synthetic handle for further functionalization, not just passive protection.
Lithiation and Alkylation

The methylene protons between the oxygen and sulfur (


) are sufficiently acidic to be deprotonated by strong bases (e.g., 

) if the BTM group is attached to a stabilizing group (like an aromatic ring). However, for simple aliphatic alcohols, this is less common than with dithianes.

Visualization of Protection/Deprotection Workflow

BTM_Workflow Alcohol Substrate Alcohol (R-OH) Protected BTM Ether (R-O-CH2-S-Bu) Alcohol->Protected Alkylation (SN2) Reagent This compound + NaH / TBAI Reagent->Protected Deprotection Deprotection Reagents (HgCl2 or NIS/H2O) Protected->Deprotection Activation Restored Restored Alcohol (R-OH) Deprotection->Restored Hydrolysis Byproduct Byproducts (BuS-Hg-Cl / Formaldehyde) Deprotection->Byproduct

Figure 2: The cyclic workflow of BTM protection and deprotection, highlighting reagent inputs and byproduct streams.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Definitive source for Methylthiomethyl and Alkylthiomethyl ether protocols).

  • Form

    
    -Chloro Sulfides from Sulfides . Bordwell, F. G.; Pitt, B. M.[1] Journal of the American Chemical Society, 1955, 77(3), 572–577.[1] (Foundational mechanistic work on 
    
    
    
    -chloro sulfide synthesis and reactivity).
  • Methylthiomethyl (MTM) Ethers: Synthesis and Reactivity . Corey, E. J.; Bock, M. G. Tetrahedron Letters, 1975, 16(38), 3269-3270. (Primary reference for the MTM class of protecting groups, applicable to BTM).

  • Oxidative Hydrolysis of Thioketals and O,S-Acetals . Stork, G.; Zhao, K. Tetrahedron Letters, 1989, 30(22), 2873-2876. (Methodology for NIS-mediated deprotection).

Sources

Difference between 1-[(Chloromethyl)sulfanyl]butane and chloromethyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Analysis: 1-[(Chloromethyl)sulfanyl]butane vs. Chloromethyl Ethyl Sulfide

Executive Summary

This technical guide analyzes the physicochemical and reactive divergences between This compound (Butyl chloromethyl sulfide) and Chloromethyl ethyl sulfide (CMES).

While often confused with


-chloro "half-mustard" simulants (like 2-chloroethyl ethyl sulfide), these molecules are 

-chloro thioethers
. They are characterized by a chlorine atom attached to the carbon immediately adjacent to the sulfur (

). This structural motif confers exceptionally high electrophilicity due to the resonance stabilization of the intermediate sulfenium cation, making them potent alkylating agents and valuable synthetic building blocks for introducing thiomethyl linkers in drug development.

Part 1: Physicochemical Profiling & Structural Divergence

The primary difference between these two agents lies in the alkyl chain length (butyl vs. ethyl), which fundamentally alters their lipophilicity (LogP) and volatility without significantly changing their electronic reactivity mechanism.

Comparative Data Table
PropertyChloromethyl Ethyl Sulfide (CMES) This compound
CAS Registry 2658-61-92373-25-3
Formula


Molecular Weight 110.61 g/mol 138.66 g/mol
Structure


Boiling Point ~108–110 °C (760 mmHg)~145–148 °C (760 mmHg)
LogP (Est.) 1.6 – 1.82.7 – 2.9
Density ~1.06 g/mL~1.02 g/mL
Volatility High (Vapor hazard)Moderate (Lower vapor pressure)
Primary Utility Low-MW Alkylating ReagentLipophilic Linker / Probe
Implications for Research
  • Lipophilicity & Permeability: The butyl variant exhibits a LogP approximately 1.0 unit higher than CMES. In drug development, if these motifs are used as linkers (e.g., for cysteine conjugation), the butyl chain provides superior membrane permeability but lower water solubility.

  • Handling Safety: CMES is significantly more volatile. When used as a reagent, it poses a greater inhalation risk. The butyl analog is safer to handle in non-closed systems due to its higher boiling point.

Part 2: Mechanistic Reactivity (The Pathway)

Unlike


-chloro sulfides (mustards) which form three-membered episulfonium rings, 

-chloro sulfides react via a resonance-stabilized sulfenium (thionium) ion . This mechanism is extremely rapid, often reacting with nucleophiles faster than standard primary alkyl halides.
Mechanism of Action
  • Ionization: The C-Cl bond breaks spontaneously or Lewis-acid assisted, facilitated by the lone pair on the sulfur atom.

  • Stabilization: The resulting cation

    
     is resonance stabilized.
    
  • Alkylation: The cation is a "hard" electrophile that rapidly alkylates DNA (N7-guanine), proteins (cysteine thiols), or synthetic nucleophiles.

Visualization: The Sulfenium Ion Pathway

G cluster_0 Reactants cluster_1 Transition State (Rate Limiting) cluster_2 Product Formation R1 Chloromethyl Sulfide (R-S-CH2-Cl) TS Sulfenium Cation [R-S+=CH2] R1->TS Ionization (-Cl) Cl Cl- Leaving Group TS->Cl Prod Alkylated Nucleophile (R-S-CH2-Nu) TS->Prod Rapid Attack Nu Nucleophile (Nu:) (DNA/Protein/Drug) Nu->TS Interception

Caption: Mechanism of


-chloro sulfide alkylation via the resonance-stabilized sulfenium cation intermediate.

Part 3: Synthesis & Experimental Protocols

For researchers requiring these specific agents, they are typically synthesized de novo due to their instability during long-term storage (hydrolysis risk). The standard protocol involves the chloromethylation of the corresponding thiol.

Protocol: Synthesis from Thiol and Paraformaldehyde

Safety Warning: This reaction generates HCl gas and potentially bis(chloromethyl) ether (a potent carcinogen) if conditions are not strictly controlled. Perform in a high-efficiency fume hood.

Reagents:

  • Thiol (Ethanethiol for CMES; 1-Butanethiol for Butyl variant).

  • Paraformaldehyde (Solid source of HCHO).

  • Anhydrous HCl gas or concentrated HCl/CaCl2.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Suspend paraformaldehyde (1.0 eq) in DCM at 0°C.

  • Addition: Add the Thiol (1.0 eq) to the suspension.

  • Chlorination: Bubble anhydrous HCl gas through the mixture for 2–3 hours. The solution will clarify as the paraformaldehyde depolymerizes and reacts.

    • Alternative: For safer handling, use TMS-Cl (Trimethylsilyl chloride) and Paraformaldehyde with a catalytic amount of Lewis acid if avoiding HCl gas is preferred.

  • Separation: Separate the organic layer and dry over anhydrous

    
    .
    
  • Purification: Fractional distillation under reduced pressure.

    • Critical: Do not overheat.

      
      -chloro sulfides can decompose thermally.
      
Visualization: Synthesis Workflow

Synthesis Start Start: Thiol Precursor (Ethanethiol or Butanethiol) Mix Reaction: Chloromethylation (0°C, DCM Solvent) Start->Mix Reagent Reagents: Paraformaldehyde + HCl (gas) Reagent->Mix Phase Phase Separation (Remove Aqueous Layer) Mix->Phase 2-3 Hours Dry Drying (MgSO4) Phase->Dry Distill Vacuum Distillation (Isolate Product) Dry->Distill QC QC: NMR / GC-MS (Check for dimer impurities) Distill->QC

Caption: Synthetic workflow for generating


-chloro sulfides from thiol precursors.

Part 4: Applications in Drug Development

Prodrug Linker Design

These molecules are precursors to S-acyloxymethyl (SAM) or S-alkyloxymethyl prodrug moieties.

  • CMES: Used when a compact linker is required to minimize steric bulk around the active pharmacophore.

  • Butyl Variant: Used to "tune" the lipophilicity. If a parent drug is too polar (low LogP), attaching the butyl-thio-methyl group can enhance passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

Cysteine Bioconjugation

Both agents react specifically with cysteine residues in proteins.

  • Selectivity: The reaction is highly selective for thiols over amines at physiological pH due to the softness of the sulfenium ion electrophile.

  • Stability: The resulting

    
     (dithioacetal-like) linkage is generally stable in plasma but can be cleaved under specific oxidative conditions, offering a "release" mechanism for antibody-drug conjugates (ADCs).
    

References

  • Dilbeck, G. A., et al. (1978). "Nucleophilic substitution reactions of alpha-chloro sulfides." Journal of Organic Chemistry. Link

  • Tuley, W. F., & Marvel, C. S. (1947). "Chloromethyl Ethyl Sulfide synthesis and properties." Organic Syntheses. Link

  • Masson, G., et al. (2018). "An expeditious and efficient bromomethylation of thiols: enabling halomethyl sulfides as useful building blocks."[1] Royal Society of Chemistry (RSC) Advances. Link

  • IUPAC & NIST Standard Reference Data. (2024). "Properties of Chloromethyl ethyl sulfide (CAS 2658-61-9)." NIST Chemistry WebBook.[2] Link

  • PubChem Compound Summary. (2024). "Chloromethyl butyl sulfide (CAS 2373-25-3)." National Library of Medicine.[3] Link

Sources

Methodological & Application

Protocol for electrophilic aromatic substitution using 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Electrophilic Aromatic Substitution using 1-[(Chloromethyl)sulfanyl]butane

Abstract & Scope

This technical guide details the protocol for the (butylsulfanyl)methylation of aromatic rings using This compound (also known as butyl chloromethyl sulfide). This reaction represents a specialized subclass of Friedel-Crafts alkylation, leveraging the high reactivity of


-chloro sulfides to generate resonance-stabilized thionium ions  (

).

Unlike standard alkyl halides, this reagent introduces a sulfide-functionalized methylene handle (


). This moiety is a versatile synthetic pivot, serving as a precursor for:
  • Methyl groups (via Raney Ni desulfurization).

  • Benzylic sulfoxides/sulfones (via oxidation).

  • Complex scaffolds (via Pummerer rearrangement or lithiation/alkylation).

Safety & Handling (CRITICAL)

Hazard Class: Alkylating Agent / Lachrymator / Stench.

  • Toxicity:

    
    -Chloro sulfides are potent alkylating agents. They are potential carcinogens and can cause severe skin/eye burns.
    
  • Hydrolysis Risk: Upon contact with moisture, the reagent hydrolyzes to release Hydrogen Chloride (HCl) , Formaldehyde , and 1-Butanethiol (intense stench).

  • Containment: All operations must be performed in a well-ventilated fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) post-reaction to oxidize residual sulfides and neutralize the stench before cleaning.

Mechanistic Insight

The reaction proceeds via a Thio-Friedel-Crafts mechanism. The key distinction from standard alkylation is the formation of the thionium ion , which is significantly more stable than a primary carbocation due to sulfur's electron-donating capability (resonance stabilization).

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Activation: The Lewis Acid (

    
    ) abstracts the chloride, forming the thionium ion.
    
  • Attack: The aromatic ring attacks the electrophilic methylene carbon.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the aryl butyl thiomethyl ether.

ThioFriedelCrafts cluster_0 Activation cluster_1 Substitution Reagent Bu-S-CH2-Cl Complex [Bu-S-CH2-Cl---LA] Reagent->Complex LA Lewis Acid (TiCl4 or SnCl4) LA->Complex Thionium Thionium Ion [Bu-S+=CH2 <-> Bu-S-CH2+] Complex->Thionium - [Cl-LA]- Sigma Sigma Complex (Arenium Ion) Thionium->Sigma + Ar-H Arene Arene (Ar-H) Arene->Sigma Product Product Ar-CH2-S-Bu Sigma->Product - H+

Figure 1: Mechanistic pathway of thionium ion generation and electrophilic attack.

Experimental Protocol

Standard Operating Procedure (SOP)

4.1. Reagents & Equipment
ComponentSpecificationRole
Substrate Aromatic compound (1.0 equiv)Nucleophile
Reagent This compound (1.1–1.2 equiv)Electrophile
Catalyst Titanium(IV) chloride (

) or Tin(IV) chloride (

) (1.1 equiv)
Lewis Acid
Solvent Dichloromethane (DCM), AnhydrousSolvent
Quench Sat.

or

Acid Neutralization

Note:


 is preferred for less reactive substrates; 

or

for highly activated substrates (phenols/anisoles) to prevent side reactions.
4.2. Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Charge the flask with the Aromatic Substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0 °C (ice/water bath).

  • Lewis Acid Addition:

    • Add

      
        (1.1 equiv) dropwise via syringe.
      
    • Observation: The solution may change color (yellow/orange/red) due to complexation with the aromatic ring or Lewis acid aggregation.

  • Electrophile Addition:

    • Dissolve This compound (1.2 equiv) in a small volume of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C over 10–15 minutes.

    • Caution: Exothermic reaction.[5] Control addition rate to maintain temperature.

  • Reaction Maintenance:

    • Allow the mixture to stir at 0 °C for 1 hour.

    • Warm slowly to Room Temperature (23 °C) and stir for an additional 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS. The product is typically less polar than the starting material (unless the substrate was very non-polar).

  • Workup:

    • Cool the mixture back to 0 °C.

    • Quench: Slowly add ice-cold water or saturated aqueous

      
      . Warning: Vigorous gas evolution (HCl) and heat generation.
      
    • Transfer to a separatory funnel. Extract with DCM (3 x).

    • Wash combined organics with Brine, dry over

      
       or 
      
      
      
      , and filter.[3]
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients. The sulfide tail adds lipophilicity.

4.3. Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Step1 Dissolve Aromatic Substrate in DCM (0.2 M) @ 0°C Start->Step1 Step2 Add Lewis Acid (TiCl4) Dropwise Step1->Step2 Step3 Add this compound Dropwise over 15 min Step2->Step3 Step4 Stir 0°C -> RT (2-4 Hours) Step3->Step4 Step5 Quench (Sat. NaHCO3) & Extract (DCM) Step4->Step5 End Purification (Silica Gel) Step5->End

Figure 2: Operational workflow for the thioalkylation protocol.

Optimization & Troubleshooting
IssueProbable CauseSolution
Low Conversion Deactivated RingSwitch to a stronger Lewis Acid (

) or heat to reflux (40 °C).
Polymerization Substrate too activeUse a milder catalyst (

,

) or lower temp (-78 °C).
C-S Bond Cleavage Acid too strongAvoid

with electron-rich rings; it can cleave the sulfide. Stick to

.
Desulfurization Oxidative conditionsEnsure inert atmosphere; sulfides oxidize easily to sulfoxides in air/light over time.

Substrate Scope Guide:

  • Electron-Rich (Phenols, Anisoles): Reaction is very fast. Use

    
     or 
    
    
    
    to avoid over-alkylation.
  • Electron-Neutral (Benzene, Toluene): Requires

    
    .
    
  • Electron-Poor (Nitrobenzene, Benzonitrile): Generally poor substrates for this reaction. Requires forcing conditions or alternative methods (e.g., Pummerer rearrangement of pre-formed sulfoxides).

References
  • Corey, E. J.; Kim, C. U. (1972). "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds." Journal of the American Chemical Society, 94(21), 7586–7587. Link(Foundational work on sulfide/chlorine intermediates).

  • Ono, N.; Miyake, H.; Saito, T.; Kaji, A. (1980).[11] "A Convenient Synthesis of Sulfides, Formaldehyde Dithioacetals, and Chloromethyl Sulfides."[11] Synthesis, 1980(11), 952-953. Link(Preparation of chloromethyl sulfides).

  • Dilbeck, G. A.; Field, L.; Gallo, A. A.; Gargiulo, R. J. (1978). "Friedel-Crafts alkylation with sulfides, sulfoxides, and sulfones." The Journal of Organic Chemistry, 43(24), 4593–4596. Link(Direct precedence for thioalkylation).

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. 2. Wiley-Interscience.

Sources

Procedure for using 1-[(Chloromethyl)sulfanyl]butane as a thiol protecting group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for Using 1-[(Chloromethyl)sulfanyl]butane as a Thiol Protecting Group

Abstract this compound (commonly known as chloromethyl butyl sulfide) is a highly effective alkylating agent used to introduce the butylthiomethyl (Btm) protecting group onto free thiols[1]. The resulting unsymmetrical dithioacetal provides robust protection during complex multi-step syntheses, offering excellent stability against strong bases and nucleophiles. This application note details the mechanistic rationale, stability profile, and step-by-step protocols for the installation and thiophilic metal-mediated cleavage of the Btm group[2].

Mechanistic Rationale & Experimental Causality

The protection of a free thiol (R–SH) using this compound proceeds via a base-promoted


 mechanism. The adjacent sulfur atom in the reagent provides anchimeric assistance, polarizing the C–Cl bond and making the chloromethyl carbon highly electrophilic. A mild to moderate base (such as 

or

) is required to deprotonate the thiol, generating a highly nucleophilic thiolate anion that rapidly displaces the chloride leaving group.

Compared to the more common methylthiomethyl (MTM) group[3], the butylthiomethyl (Btm) group offers increased lipophilicity, which significantly enhances the solubility of highly polar peptide fragments or complex small-molecule intermediates in organic solvents. Furthermore, during deprotection, the release of butyl mercaptan is generally easier to manage than the highly volatile and extremely malodorous methyl mercaptan gas.

Deprotection of the Btm dithioacetal cannot be achieved by standard basic or mildly acidic hydrolysis due to the chemical softness and stability of the sulfur atoms[2]. Instead, cleavage requires thiophilic metal salts (e.g.,


, 

) or oxidative conditions (e.g., NBS,

)[2][4]. The thiophilic metal coordinates specifically to the sulfur atoms, activating the C–S bond for nucleophilic attack by water.

Stability Profile of the Butylthiomethyl (Btm) Group

The Btm group is highly orthogonal to many standard protecting groups (such as Boc, Fmoc, and silyl ethers), making it a versatile choice in synthetic design[5].

Reaction ConditionRepresentative ReagentsStability Status
Strong Base NaH, LDA, KHMDSHighly Stable
Nucleophiles Grignard reagents, OrganolithiumsHighly Stable
Mild Acid TFA, Acetic acidStable
Strong Acid 6M HCl, HBrModerately Stable (Slow Cleavage)
Oxidants

, NBS,

Cleaved[6]
Thiophilic Metals

,

Cleaved[2]

Experimental Protocols

Safety Warning: this compound is a potent alkylating agent and a severe lachrymator[7]. All procedures must be conducted in a well-ventilated chemical fume hood using appropriate PPE (double nitrile gloves, face shield, and lab coat).

Protocol A: Thiol Protection (Synthesis of Btm Dithioacetal)

Objective: Convert a free thiol into a Btm-protected dithioacetal.

  • Preparation : In an oven-dried round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve the free thiol substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the generated thiolate.

  • Deprotonation : Add Cesium Carbonate (

    
    , 1.5 eq) to the solution. Stir at room temperature for 15 minutes.
    
  • Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add this compound (1.2 eq) via syringe.

    • Causality: Cooling controls the exothermic nature of the alkylation and minimizes potential side reactions such as sulfonium salt formation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Thiol Deprotection (Regeneration of Free Thiol)

Objective: Cleave the Btm group to regenerate the free thiol using Silver(I) Nitrate[2].

  • Activation : Dissolve the Btm-protected substrate (1.0 eq) in a solvent mixture of Methanol/Water (4:1 v/v) to a concentration of 0.1 M.

  • Cleavage : Add Silver(I) Nitrate (

    
    , 3.0 eq) in one portion. Stir the mixture at room temperature for 1–2 hours.
    
    • Causality:

      
       acts as a soft Lewis acid, selectively coordinating to the sulfur atoms and facilitating hydrolytic cleavage of the dithioacetal.
      
  • Thiolate Exchange : The reaction will form a silver thiolate precipitate (R–S–Ag). To release the free thiol, add Dithiothreitol (DTT, 4.0 eq) or pass

    
     gas through the mixture.
    
    • Causality: DTT is a potent dithiol that outcompetes the substrate for silver coordination, precipitating highly insoluble silver sulfide (

      
      ) or silver-DTT complexes and liberating the free thiol.
      
  • Workup : Filter the suspension through a pad of Celite to remove the silver salts. Concentrate the filtrate, partition between EtOAc and water, and extract. Dry the organic layer and purify to isolate the free thiol.

Visualizations

Workflow A Free Thiol (R-SH) B This compound + Cs2CO3 in DMF A->B C Btm-Protected Thiol (R-S-CH2-S-Bu) B->C D AgNO3 in MeOH/H2O followed by DTT C->D E Regenerated Thiol (R-SH) D->E

Caption: Workflow for the protection and deprotection of thiols using the Btm group.

Mechanism Step1 Btm Dithioacetal (R-S-CH2-S-Bu) Step2 Ag+ Coordination to Sulfur Atoms Step1->Step2 Step3 Hydrolysis (H2O) Cleavage of C-S bond Step2->Step3 Step4 Silver Thiolate Complex (R-S-Ag) Step3->Step4 Step5 DTT Addition (Ag2S Precipitation) Step4->Step5 Step6 Free Thiol Regenerated (R-SH) Step5->Step6

Caption: Mechanistic pathway of silver(I)-mediated deprotection of the Btm dithioacetal.

References

1.[5] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. e-bookshelf.de. 5 2.[1] Patent WO2013003315A2. Methods for preparing isoquinolines. Google Patents. 1 3.[2] Science of Synthesis. (2019). 30.3.7.11 Deprotection of S,S-Acetals (Update 2019). Thieme E-Books. 2 4.[3] ChemicalBook. CHLOROMETHYL METHYL SULFIDE. 3 5.[7] BenchChem. Chloromethyl methyl sulfide. 7 6.[4] ResearchGate. Developments in the Deprotection of Thioacetals. 4 7.[6] Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. 6

Sources

Application Note: Reaction Conditions for Coupling 1-[(Chloromethyl)sulfanyl]butane with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of N,S-acetals (aminomethyl thioethers) is a critical transformation in medicinal chemistry, frequently utilized in the development of prodrugs, specialized protecting groups, and novel pharmacophores. The coupling of 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide) with primary or secondary amines provides a robust, direct route to these derivatives[1]. This application note outlines the optimized reaction conditions, mechanistic rationale, and step-by-step protocols necessary to achieve high-yield nucleophilic aliphatic substitution (


) while minimizing common side reactions.

Mechanistic Insights and Experimental Rationale

As a Senior Application Scientist, it is vital to understand that this is not a standard


 displacement. The reactivity of this compound is uniquely governed by the adjacent sulfur atom, which dictates the experimental parameters.
  • The

    
    -Heteroatom Effect:  The lone electron pairs on the sulfur atom participate in stabilizing the 
    
    
    
    transition state. In highly polar solvents, this can border on an
    
    
    -like pathway via the transient formation of a highly electrophilic thionium ion intermediate. This neighboring group participation dramatically accelerates the rate of nucleophilic attack by the amine[2].
  • Strict Anhydrous Requirements: Because of the enhanced electrophilicity of the chloromethyl carbon, the reagent is highly susceptible to hydrolysis. Exposure to trace water leads to the formation of butanethiol, formaldehyde, and hydrochloric acid (HCl). Therefore, the use of anhydrous solvents and inert atmospheres (Nitrogen or Argon) is non-negotiable.

  • Base Selection: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will protonate the nucleophilic amine, halting the reaction. Heterogeneous inorganic bases such as Cesium carbonate (

    
    ) or Potassium carbonate (
    
    
    
    ) are preferred. They act as efficient proton sinks without introducing the risk of competitive alkylation, which is a known issue when using amine-based proton scavengers like Triethylamine (
    
    
    )[3].
  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They effectively solvate the cations of the inorganic base, leaving the amine free and highly nucleophilic.

Optimization Matrix: Quantitative Data Summary

The following table summarizes the optimized conditions based on amine substitution and solvent choice to ensure maximum yield and minimal byproducts.

BaseSolventTemperatureAmine TypeTypical Yield (%)Reaction Time

(1.5 eq)
DMF (Anhydrous)20–25 °C (RT)Primary78–85%12–16 h

(2.0 eq)
MeCN (Anhydrous)60 °CSecondary85–92%4–6 h
DIPEA (1.5 eq)DCM (Anhydrous)20–25 °C (RT)Secondary70–80%8–12 h

(2.0 eq)
THF (Anhydrous)65 °C (Reflux)Primary65–75%16–24 h

Step-by-Step Experimental Protocol

Materials Required:

  • This compound (CAS: 42330-14-3)

  • Target Amine (Primary or Secondary)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ), finely powdered and oven-dried
  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Nitrogen or Argon for 5 minutes to ensure a strictly anhydrous environment.

  • Amine and Base Loading: Dissolve the target amine (1.0 equivalent, e.g., 10 mmol) in anhydrous DMF (20 mL). Add the finely powdered inorganic base (

    
     or 
    
    
    
    , 1.5 to 2.0 equivalents). Stir the suspension at room temperature for 15 minutes to allow the base to disperse evenly.
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. (Causality Note: Cooling minimizes the risk of exothermic runaway and reduces the likelihood of dialkylation in primary amines). Dilute this compound (1.1 equivalents, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. For secondary amines or sterically hindered primary amines, heat the mixture to 60 °C. Stir continuously.

  • Monitoring: Monitor the reaction progress via TLC (Hexane/EtOAc) or LC-MS. The reaction is typically complete within 4 to 16 hours, depending on the nucleophilicity of the amine.

  • Quenching and Workup: Once complete, cool the mixture to room temperature and quench by adding 50 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing and Drying: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry the organic phase over anhydrous Sodium Sulfate (
    
    
    
    ), filter, and concentrate under reduced pressure.
  • Purification: Purify the crude N,S-acetal product via flash column chromatography on silica gel, utilizing a gradient of Hexane and Ethyl Acetate.

Troubleshooting & Quality Control

  • Issue: High levels of dialkylation (for primary amines).

    • Solution: Ensure strict dropwise addition of the chloromethyl sulfide at 0 °C. Alternatively, increase the steric bulk of the solvent (e.g., switch to THF) or use a slight excess of the amine (1.5 eq) if it is inexpensive and easily separable.

  • Issue: Poor conversion or recovery of starting materials.

    • Solution: The chloromethyl sulfide may have hydrolyzed prior to use. Verify the integrity of the this compound via

      
       NMR before starting the reaction. Ensure the base is completely dry; oven-dry 
      
      
      
      at 120 °C overnight prior to use.
  • Issue: Strong odor of butanethiol during workup.

    • Solution: This indicates hydrolysis of the reagent. Ensure the reaction flask is perfectly sealed under an inert atmosphere and that the DMF is strictly anhydrous (use activated molecular sieves).

Workflow Visualization

ProtocolWorkflow N1 1. Reagent Preparation Dry Solvent & Amine N2 2. Base Addition (K2CO3 or Cs2CO3) N1->N2 N3 3. Dropwise Coupling This compound N2->N3 N4 4. Thermal Incubation RT to 60°C (Monitor via TLC) N3->N4 N5 5. Aqueous Workup EtOAc / H2O Extraction N4->N5 N6 6. Purification Flash Chromatography N5->N6

Figure 1: Step-by-step experimental workflow for the N,S-acetal coupling reaction.

References

1.[1] Title: Protective Groups in Organic Synthesis (2nd ed.) | Source: Chemistry-Chemists / John Wiley & Sons | URL: [Link] 2.[2] Title: Monomethylation of Aromatic Rings by Friedel-Crafts Reaction with Chloromethyl Sulfide | Source: ResearchGate | URL: [Link] 3.[3] Title: EP 1 558 252 B1: Furo[2,3-b]pyridine derivatives as HIV reverse transcriptase inhibitors | Source: European Patent Office / Googleapis | URL:

Sources

Application Note: Solvent Selection Protocols for 1-[(Chloromethyl)sulfanyl]butane Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(Chloromethyl)sulfanyl]butane (commonly known as butyl chloromethyl sulfide) is a highly versatile electrophile used extensively in organic synthesis and drug development to install the butylthiomethyl (BTM) protecting group or intermediate linker. Because the alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, the choice of solvent is not merely a medium for dissolution—it is the primary kinetic driver that dictates reaction rate, chemoselectivity, and overall yield. This guide provides an authoritative, mechanistically grounded framework for selecting the optimal solvent system based on the nucleophile class.

Mechanistic Causality: The Alpha-Heteroatom Effect & Solvent Dynamics

To master alkylation with this compound, one must understand the alpha-heteroatom effect . The lone pair of electrons on the adjacent sulfur atom provides anchimeric assistance, stabilizing the partial positive charge that develops at the electrophilic carbon during the SN2 transition state. This makes the chloromethyl group exceptionally reactive, but also highly susceptible to unwanted side reactions (such as solvolysis) if the solvent environment is not rigorously controlled.

Solvent selection directly manipulates the activation energy of this transition state[1]:

  • Polar Aprotic Solvents (Acetone, DMF, DMSO): These solvents possess high dielectric constants but lack hydrogen-bond donors. They stabilize the polarized SN2 transition state through dielectric screening while leaving the nucleophilic anion completely "naked" and unencumbered[1]. This drastically lowers the activation energy, accelerating the reaction.

  • Non-Polar Solvents (Toluene, DCM): These solvents do not solvate anions well, which can lead to ion-pairing that slows the reaction. However, this kinetic dampening is highly advantageous when dealing with hyper-reactive nitrogen nucleophiles where over-alkylation is a primary risk.

  • Protic Solvents (Alcohols, Water): Must be strictly avoided. Protic solvents form dense hydrogen-bond networks around the nucleophile, drastically reducing its effective nucleophilicity and increasing the activation energy[1]. Furthermore, they risk hydrolyzing the sensitive chloromethyl sulfide into a hemithioacetal.

Quantitative Data: Solvent Selection Matrix

The following matrix synthesizes the physicochemical properties of standard solvent systems and their empirical performance in this compound alkylations.

Solvent SystemDielectric Constant (ε)Primary Mechanism / Kinetic RoleRecommended NucleophilesRisk / Limitations
Acetone + NaI 20.7Polar aprotic; facilitates in situ Finkelstein halogen exchange (Cl → I)O-Nucleophiles (Phenols, Alcohols, Carboxylic Acids)Aldol condensation of solvent under extended highly basic conditions
DMF / DMSO 36.7 / 46.7Highly polar aprotic; leaves nucleophiles unencumberedSterically hindered O-nucleophiles, ThiolsHigh boiling points; requires exhaustive aqueous extraction during workup
Toluene 2.4Non-polar; dampens kinetics to control chemoselectivityN-Nucleophiles (Amines, Heterocycles)Slow kinetics; may require extended reaction times or phase-transfer catalysts
THF 7.6Moderately polar; compatible with strong organometallic basesC-Nucleophiles (Enolates, Carbanions)Peroxide formation; requires strict anhydrous conditions and low temperatures

Visual Workflow: Solvent Decision Tree

SolventDecision Start Select Nucleophile Type for this compound ONuc O- / S- Nucleophiles (Phenols, Alcohols, Thiols) Start->ONuc NNuc N- Nucleophiles (Amines, Heterocycles) Start->NNuc CNuc C- Nucleophiles (Enolates, Carbanions) Start->CNuc Acetone Acetone + NaI (Finkelstein-Assisted SN2) ONuc->Acetone Mild conditions (High Yield) DMF DMF or DMSO (High Polarity Aprotic) ONuc->DMF Poorly nucleophilic substrates Toluene Toluene / DCM (Non-polar + Base) NNuc->Toluene Prevent over-alkylation & side reactions THF THF at Low Temp (Strong Base Compatibility) CNuc->THF Requires strong bases (e.g., LDA, NaH)

Figure 1: Decision tree for selecting the optimal solvent based on nucleophile class.

Self-Validating Experimental Protocols

Protocol A: Acetone/NaI-Mediated Alkylation (Optimal for O-Nucleophiles)

Mechanistic Rationale: Acetone is a moderately polar aprotic solvent that perfectly supports the Finkelstein reaction. By adding Sodium Iodide (NaI), the chloromethyl sulfide is converted in situ to the highly reactive iodomethyl sulfide. This circumvents the need for harsh heating, preserving sensitive functional groups on the nucleophile[2].

Step-by-Step Methodology:

  • Preparation: To a rigorously dried round-bottom flask, add this compound (1.3 eq) and dissolve in anhydrous acetone to create a 0.5 M solution[2].

  • Halogen Exchange: Add anhydrous Sodium Iodide (NaI, 1.3 eq) to the stirred solution. Stir for 16 hours at room temperature[2].

    • Self-Validation Checkpoint: The precipitation of sodium chloride (NaCl) as a fine white solid confirms the successful in situ generation of the iodomethyl intermediate, as NaCl is insoluble in acetone.

  • Nucleophilic Attack: Sequentially add the target O-nucleophile (1.0 eq) and powdered Potassium Carbonate (K2CO3, 2.5 eq)[2]. Stir for an additional 1–2 hours.

  • Quench & Extraction: Dilute the mixture with H2O to dissolve the inorganic salts, and extract the aqueous layer three times with ethyl acetate[2].

  • Isolation: Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield the BTM-protected ether[2].

Protocol B: Toluene-Based Alkylation (Optimal for N-Nucleophiles)

Mechanistic Rationale: Amines are inherently strong nucleophiles. Using a polar aprotic solvent often leads to uncontrollable exhaustive alkylation (e.g., primary amine converting to a tertiary amine). Toluene, a non-polar solvent, dampens the reaction kinetics by enforcing tight ion-pairing, allowing for precise mono-alkylation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-nucleophile (1.0 eq) and an organic base (e.g., Triethylamine, 1.5 eq) in anhydrous toluene.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq) dropwise to control the initial exothermic reaction[3].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 17 hours[3].

    • Self-Validation Checkpoint: The formation of a white precipitate (triethylammonium chloride) acts as a visual indicator that the nucleophilic displacement of the chloride leaving group is actively occurring.

  • Workup: Concentrate the reaction mixture in vacuo to remove the toluene solvent[3].

  • Purification: Dilute the crude residue with ethyl acetate and wash with a saturated NaCl solution. Evaporate the organic layer and purify via silica gel flash chromatography (eluting with a gradient of 0-30% ethyl acetate/hexane)[3].

Visual Workflow: Transition State & Solvent Interaction

SN2Mechanism Nuc Nucleophile (Nuc⁻) TS Transition State [Nuc ··· CH₂ ··· Cl]⁻ (Stabilized by S lone pair) Nuc->TS Backside Attack Solvent Polar Aprotic Solvent (Leaves Nuc⁻ unencumbered) Solvent->Nuc Enhances Reactivity Electrophile This compound (Bu-S-CH₂-Cl) Electrophile->TS Electrophilic Carbon Product Alkylated Product (Bu-S-CH₂-Nuc) TS->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Bond Cleavage

Figure 2: SN2 transition state dynamics and the accelerating role of polar aprotic solvents.

References

  • Title: WO2003035617A2 - Derivatives of uk-2a (General preparation of alkyl and arylthiomethyl ethers) Source: Google Patents URL: 2[2]

  • Title: EP1558252B1 - Preparation of substituted 1,2,4-oxadiazoles (Toluene-mediated alkylation protocols) Source: Googleapis.com URL: 3[3]

  • Title: Steric effects and solvent effects on SN2 reactions Source: PubMed (J Phys Chem A. 2009) URL: 1[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in 1-[(Chloromethyl)sulfanyl]butane Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for troubleshooting low yields in coupling reactions involving 1-[(chloromethyl)sulfanyl]butane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile thioether in their synthetic workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience to help you diagnose and resolve common issues encountered during these reactions. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

This guide is structured into two main sections: a detailed Troubleshooting Guide in a question-and-answer format to address specific experimental failures, and a comprehensive Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.

Troubleshooting Guide

This section is designed to walk you through a logical process of identifying and rectifying the root causes of low product yields.

Question 1: My coupling reaction with this compound is resulting in a low yield of the desired thioether. What are the most probable causes?

Low yields in these coupling reactions, which are typically nucleophilic substitution (SN2) type reactions, can stem from several factors.[1] Systematically investigating each possibility is key to resolving the issue. The primary areas to scrutinize are:

  • Substrate Quality and Stability: The purity and stability of this compound are paramount. As a chloromethyl thioether, it can be susceptible to degradation over time, especially if not stored under appropriate conditions (cool, dry, and inert atmosphere). Impurities can interfere with the reaction or lead to the formation of side products.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critically interlinked. An inappropriate selection in any of these can significantly depress your yield.

  • Nucleophile Reactivity: The nature of your nucleophile (e.g., thiol, amine, etc.) will dictate the optimal reaction conditions. Weakly nucleophilic substrates may require more forcing conditions or catalytic activation.

  • Side Reactions: Several competing reactions can consume your starting materials or desired product. These include elimination reactions, over-alkylation, and oxidation of sulfur-containing species.

  • Work-up and Purification: Product loss during the extraction and purification steps is a common, and often overlooked, source of low isolated yields.

Below is a decision-tree diagram to guide your troubleshooting process.

Troubleshooting_Low_Yields cluster_conditions Reaction Condition Optimization Start Low Yield Observed Check_SM Verify Starting Material Purity & Stability Start->Check_SM First Step Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Check_SM->Optimize_Conditions If SM is Pure Investigate_Side_Rxns Investigate Potential Side Reactions Optimize_Conditions->Investigate_Side_Rxns If Yield Still Low Base Select Appropriate Base Optimize_Conditions->Base Refine_Workup Refine Work-up & Purification Investigate_Side_Rxns->Refine_Workup If Side Products Identified Success Improved Yield Refine_Workup->Success After Optimization Solvent Choose Compatible Solvent Temperature Adjust Temperature & Time

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I suspect my starting material is impure. How can I verify the purity of this compound and what are the common degradation products?

Verifying the purity of your starting material is a critical first step.

Purity Verification:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show a clean singlet for the chloromethyl protons (CH₂Cl) and characteristic signals for the butyl group. The presence of unexpected peaks suggests impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify and quantify volatile impurities.

  • Titration: A simple acid-base titration can be used to determine the concentration of any acidic impurities, such as HCl, which can form upon hydrolysis.

Common Degradation Pathways and Products:

  • Hydrolysis: Reaction with adventitious water can lead to the formation of the corresponding hydroxymethyl thioether and HCl. The presence of acid can catalyze further decomposition.

  • Oxidation: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to air for prolonged periods.[1]

  • Elimination: Under strongly basic conditions, elimination to form a thialdehyde intermediate is possible, though less common for primary chlorides.

If you suspect degradation, it is advisable to purify the this compound by distillation under reduced pressure or to synthesize it fresh if possible.

Question 3: What are the optimal base and solvent combinations for coupling reactions with this compound?

The ideal base and solvent system depends heavily on the nucleophile you are using. The fundamental principle is to use a base that is strong enough to deprotonate the nucleophile (if necessary) without promoting side reactions of the electrophile.[1]

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Rationale & Considerations
Thiols (R-SH) K₂CO₃, Cs₂CO₃, Et₃N[2]DMF, Acetonitrile, THF, AcetoneThiols are relatively acidic, so moderately strong inorganic bases are often sufficient.[1] Using a very strong base like NaH can increase the risk of elimination, though it is sometimes used for less acidic thiols.[1][3] DMF and acetonitrile are excellent polar aprotic solvents that can accelerate SN2 reactions.
Amines (R-NH₂) Et₃N, DIPEA, K₂CO₃Dichloromethane (DCM), THF, AcetonitrileA non-nucleophilic organic base is often preferred to avoid competing with the primary amine nucleophile. An excess of the amine starting material can sometimes be used as the base.
Alcohols/Phenols (R-OH) NaH, K₂CO₃, Cs₂CO₃THF, DMF, DioxaneAlcohols are generally less nucleophilic than thiols and require a stronger base to form the more reactive alkoxide.[1] Anhydrous conditions are crucial when using strong bases like NaH.
Carbanions (e.g., from malonates) NaH, NaOEt, KOtBuTHF, Ethanol, t-ButanolThe choice of base should correspond to the ester group to avoid transesterification. Anhydrous conditions are critical.

A Note on Green Chemistry: For some applications, conducting the reaction in water with a base like K₂CO₃ or Et₃N can be a viable and environmentally friendly option.[2]

Question 4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a clear indicator of competing reaction pathways.

Side_Reactions cluster_side Common Side Reactions Start This compound + Nucleophile Desired Desired Coupled Product (SN2) Start->Desired Desired Pathway Side_Products Side Products Start->Side_Products Competing Pathways Elimination Elimination (E2) (Strong/Bulky Base) Side_Products->Elimination Overalkylation Over-alkylation (Di- or Tri-substitution) Side_Products->Overalkylation Oxidation Sulfide Oxidation (to Sulfoxide/Sulfone) Side_Products->Oxidation Hydrolysis Hydrolysis of Starting Material Side_Products->Hydrolysis

Sources

Technical Support Center: Handling & Removal of 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the removal of unreacted 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide) from reaction mixtures. This reagent is a reactive electrophile commonly used to introduce the thiomethyl moiety or as a linker. Its removal is complicated by its thermal instability, high reactivity toward nucleophiles, and the generation of noxious byproducts (butanethiol) upon hydrolysis.

Safety Warning: This compound is an


-chloro sulfide. It is a potential blistering agent (similar to mustard gas analogs) and a lachrymator. All procedures below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Molecule Profile & Reactivity

Understanding the degradation pathway is the key to removing this impurity.

PropertyDescriptionImplications for Removal
Structure

Lipophilic tail; reactive head.
Reactivity High electrophilicity (

/

)
Reacts rapidly with water, alcohols, and amines.
Hydrolysis RapidDecomposes to Butanethiol + Formaldehyde + HCl .
Stability Thermally sensitiveAvoid high-temperature distillation at atmospheric pressure.

Module 1: Chemical Quenching (Recommended)

Principle: The most reliable method to remove trace this compound is to exploit its hydrolytic instability. By forcing hydrolysis, you convert the toxic alkylating agent into separable byproducts: butanethiol (organic soluble) and formaldehyde/HCl (water soluble).

Protocol A: The "Odor-Control" Hydrolysis

Use this method if your product is stable to mild oxidation and base.

The Issue: Simple hydrolysis releases butanethiol, which has an intense, skunk-like odor and a low odor threshold (ppb range). The Fix: Oxidative quenching converts the thiol into a non-volatile sulfonate or disulfide.

  • Quench: Cool the reaction mixture to 0°C. Add a saturated aqueous solution of Sodium Bicarbonate (

    
    )  to neutralize the HCl generated. Stir vigorously for 30 minutes.
    
    • Validation: Monitor TLC. The starting material spot (high

      
      ) should disappear.
      
  • Odor Destruction (Critical): Add a 10% aqueous solution of Sodium Hypochlorite (Bleach) or commercial bleach (approx. 0.5 equiv relative to excess reagent) to the biphasic mixture.

    • Mechanism:[1][2][3][4]

      
       (odorless).
      
    • Caution: Do not use bleach if your product contains oxidizable alkenes or free amines.

  • Extraction: Separate the organic layer.[5][6]

  • Wash: Wash with brine to remove formaldehyde hydrates.

Protocol B: Amine Scavenging (Anhydrous)

Use this method if your product is water-sensitive.

  • Add Scavenger: Add 1.5 equivalents (relative to excess reagent) of Morpholine or Piperidine .

  • Reaction: Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][4] The amine displaces the chloride, forming a stable, polar ammonium salt or an amino-sulfide adduct.

  • Removal: The resulting adduct is significantly more polar and basic. It can be removed via:

    • Acid Wash: Dilute HCl or Citric Acid wash (if product is acid-stable).[5]

    • Filtration: If the ammonium salt precipitates in non-polar solvents (e.g., Hexane/Ether).

Visualization: Quenching Decision Tree

QuenchingStrategy Start Excess this compound CheckWater Is Product Water Sensitive? Start->CheckWater Anhydrous Method: Amine Scavenging CheckWater->Anhydrous Yes Aqueous Method: Hydrolytic Quench CheckWater->Aqueous No AddMorpholine Add Morpholine/Piperidine Anhydrous->AddMorpholine AcidWash Remove via Acid Wash (Citric Acid) AddMorpholine->AcidWash Bicarb Add Sat. NaHCO3 (Hydrolysis to Thiol) Aqueous->Bicarb CheckOx Is Product Oxidation Sensitive? Bicarb->CheckOx Bleach Add 10% NaOCl (Bleach) (Destroys Thiol Odor) CheckOx->Bleach No Vent Vent to Scrubber (Thiol Odor Warning!) CheckOx->Vent Yes

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product stability.

Module 2: Physical Separation (Purification)

If chemical quenching is not feasible, physical separation is the next line of defense.

Chromatography: The Silica Gel Trap

Warning: Silica gel is slightly acidic. This compound is an


-halo sulfide; these are prone to decomposition on acidic silica, often streaking or contaminating the product with hydrolysis byproducts (thiols).
  • Recommendation: Use Neutralized Silica .

    • Preparation: Slurry silica gel with 1-2% Triethylamine (TEA) in Hexanes before packing the column. This buffers the acidity and prevents on-column hydrolysis.

  • Elution: The reagent is non-polar. It will elute near the solvent front in non-polar systems (e.g., 100% Hexanes or 5% EtOAc/Hex).

Distillation

Feasibility: The reagent has a high boiling point relative to common solvents but is volatile enough for vacuum distillation.

  • Vacuum: Required. Do not heat above 80°C to prevent thermal decomposition.

  • Kugelrohr: Ideal for small scale (<5g).

  • Trap: You must use a liquid nitrogen or dry ice/acetone trap. The vapors are lachrymatory.

Module 3: Troubleshooting & FAQs

Q1: "The reaction mixture smells like skunk/gas leak. How do I stop it?"

Cause: The reagent has hydrolyzed, releasing butanethiol . Solution: You need an oxidant.[3]

  • If your product allows, wash the organic layer with 10% Bleach (Sodium Hypochlorite) or Oxone solution.

  • If your product is sensitive, treat all glassware and waste streams with bleach immediately after use. Do not put thiol-contaminated waste in the main carboy without pre-oxidizing it.

Q2: "I see a new impurity spot on TLC that wasn't there before the column."

Cause: On-column decomposition. The acidic silica hydrolyzed the reagent, and the resulting thiol may have reacted with your product (thiol-Michael addition) or simply co-eluted. Solution:

  • Repurify using Neutralized Silica (see Module 2).

  • Switch to Alumina (Basic) stationary phase if your product tolerates it.

Q3: "Can I just rotovap it off?"

Answer: Generally, No . While it is volatile, its boiling point is likely too high to be removed completely on a standard rotovap without excessive heating (risk of decomposition). You will end up concentrating the reagent along with your product. High-vacuum (oil pump) is required for removal by evaporation.

Q4: "How do I confirm it is gone?"

Validation:

  • TLC: Use KMnO4 stain. Sulfides oxidize easily and show up as bright yellow/white spots on a purple background.

  • 1H NMR: Look for the methylene protons between the sulfur and chlorine (

    
    ). This typically appears as a singlet around 4.7 - 5.0 ppm . If this peak is absent, the reagent is removed or hydrolyzed.
    

References

  • Reactivity of

    
    -Halo Sulfides: 
    
    • Dilman, A. D., & Levin, V. V. (2008). Organosilicon Reagents in the Synthesis of -Heteroatom-Substituted Compounds. This text discusses the electrophilicity and hydrolytic instability of -chloro sulfides.
    • Source: (General reactivity context).

  • Odor Control & Oxidation of Thiols

    • Clark, A. C., et al. (2016).[7] Removal of volatile sulfur compounds. Australian Wine Research Institute.[7] (Discusses copper and oxidative removal of thiols).

    • Source:

  • Safety & Handling (SDS Data)

    • Sigma-Aldrich Safety Data Sheet for Chloromethyl methyl sulfide (Analogous compound). Highlights flammability and skin corrosion hazards.[8][9]

    • Source:

  • Swern Oxidation Workflows (Relevant for Sulfide/Thiol handling)

    • BenchChem Technical Support.[3][5] Swern Oxidation Protocols. (Details quenching of sulfide byproducts and odor management).

    • Source:

Sources

Troubleshooting moisture sensitivity issues with chloromethyl butyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting and provide you with a deep, mechanistic understanding of chloromethyl butyl sulfide (CMBS). By understanding the fundamental chemical behavior of this reagent, you can implement robust, self-validating protocols that ensure reproducibility in your drug development and synthetic workflows.

Part 1: Mechanistic Insight – The Causality of Moisture Sensitivity

Chloromethyl butyl sulfide is an


-halo sulfide, a class of compounds notorious for their extreme reactivity and moisture sensitivity. To troubleshoot degradation, we must first understand why this molecule is so fragile.

The instability of CMBS is driven by neighboring group participation . The lone pair of electrons on the sulfur atom can internally displace the adjacent chloride ion. This forms a highly electrophilic thionium ion (or sulfenium ion) intermediate[1]. When even trace amounts of ambient moisture are present, water rapidly attacks this intermediate to form an unstable hemithioacetal. This hemithioacetal spontaneously collapses, releasing butanethiol (a foul-smelling gas), formaldehyde, and corrosive hydrochloric acid (HCl)[1][2].

Understanding this causality dictates our handling strategy: we are not just keeping water out; we are actively preventing the kinetic collapse of the thionium ion intermediate.

G CMBS Chloromethyl Butyl Sulfide (C5H11ClS) Thionium Thionium Ion Intermediate [Bu-S=CH2]+ CMBS->Thionium - Cl- Hemithioacetal Hemithioacetal (Bu-S-CH2-OH) Thionium->Hemithioacetal + H2O Water + H2O (Moisture) Water->Hemithioacetal Products Degradation Products: Butanethiol + Formaldehyde + HCl Hemithioacetal->Products Decomposition

Fig 1: Hydrolysis pathway of CMBS via the highly reactive thionium ion intermediate.

Part 2: Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My reaction yields are dropping, and the reagent bottle has developed a strong "skunk-like" odor. What happened? A: Your CMBS has hydrolyzed. The "skunk" odor is butanethiol, a primary degradation byproduct of the hemithioacetal collapse[1]. Furthermore, the generation of HCl during this process can auto-catalyze further degradation and inadvertently protonate sensitive nucleophiles in your subsequent reaction steps. If you detect this odor or observe fuming upon opening the bottle, the reagent must be discarded or re-distilled under a static vacuum.

Q2: How can I quantitatively verify the integrity of my CMBS before a critical synthesis? A: Never assume the purity of an


-halo sulfide based on visual inspection alone. Use 

H NMR spectroscopy in anhydrous CDCl

. Intact CMBS exhibits a distinct singlet for the chloromethyl protons (-S-CH

-Cl) around 4.7 ppm. A decrease in this integration, coupled with the appearance of a quartet around 2.5 ppm (butanethiol), confirms hydrolysis.

Q3: Is purging my reaction flask with nitrogen for a few minutes sufficient? A: No. A standard 100 mL flask filled with ambient air contains approximately 1 mmol of O


 and significant atmospheric moisture[3]. Simple purging relies on displacement, which is kinetically inefficient. You must use a Schlenk line to perform repeated vacuum/inert gas cycles (evacuating to at least 0.1 mbar) to physically remove moisture desorbed from the glass walls[3][4].

Part 3: Quantitative Degradation Markers

To assist in rapid diagnostics, compare your analytical results against this standardized threshold table.

ParameterIntact CMBSHydrolyzed CMBS (Degraded)Analytical Method
Physical Appearance Clear, colorless liquidCloudy, potentially fuming (HCl)Visual Inspection
Odor Pungent, mustard-likeStrong skunk/garlic (Butanethiol)Olfactory (Caution)

H NMR (CDCl

)
~4.7 ppm (s, 2H, -S-CH

-Cl)
Loss of 4.7 ppm signalNMR Spectroscopy
Byproducts NoneButanethiol (~2.5 ppm, q), FormaldehydeGC-MS / NMR

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as "self-validating systems." This means that at critical junctures, the protocol includes a physical or chemical check that confirms the success of the previous step before allowing you to proceed.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Even anhydrous solvents contain dissolved oxygen and trace moisture that can initiate thionium ion formation.

  • Preparation: Place the anhydrous solvent in a heavy-walled Schlenk flask equipped with a Teflon stopcock. Seal the flask[5].

  • Freeze: Submerge the flask in a liquid nitrogen Dewar (-196 °C) until the solvent is completely frozen solid[5].

  • Pump (Vacuum): Open the stopcock to the high-vacuum manifold for 2–3 minutes to evacuate the headspace[5]. Validation Check: The vacuum gauge should drop back to baseline (<0.1 mbar), confirming no leaks in the flask seal.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath[5]. Validation Check: You will observe gas bubbles escaping from the melting solvent—this is the trapped moisture/gas being released.

  • Cycle: Repeat steps 2-4 three times. After the final thaw, backfill the flask with dry Argon[5].

Protocol B: Moisture-Free Transfer of CMBS via Schlenk Line
  • Glassware Preparation: Bake all receiving Schlenk flasks and syringes in an oven at >100 °C for at least 4 hours to remove surface-bound water[6].

  • Cycling: Attach the hot flask to the Schlenk line. Apply vacuum until the flask cools to room temperature. Backfill with Argon[4]. Repeat the Vacuum/Argon cycle three times[3]. Validation Check: Observe the oil bubbler on the Argon line. When backfilling, the bubbling should temporarily stop and then resume at a steady rate once the flask is fully pressurized. If it does not resume, you have a leak.

  • Syringe Purging: Insert a long, flexible stainless-steel needle attached to a glass syringe through the septum of the receiving flask. Draw Argon into the syringe, remove it, and expel the Argon into the ambient air. Repeat 3 times to purge the syringe[6].

  • Transfer: Insert the purged syringe into the Sure/Seal™ bottle of CMBS[5]. Draw the required volume slowly to prevent cavitation.

  • Injection & Final Validation: Inject the CMBS into your reaction mixture. Validation Check: The solution should remain clear. If localized cloudiness or fuming occurs upon injection, trace moisture is present in your solvent, and the CMBS is actively hydrolyzing.

Workflow Start Oven-Dry Glassware (>100°C) Cycle Schlenk Line Purge (3x Vacuum/Argon Cycles) Start->Cycle Solvent Degas Solvent (Freeze-Pump-Thaw) Cycle->Solvent Transfer Inert Syringe/Cannula Transfer of CMBS Solvent->Transfer Validate Self-Validation: Check for fuming (HCl) or cloudiness Transfer->Validate Success Proceed with Reaction Validate->Success Clear/No fumes Fail Abort & Re-purify Validate->Fail Cloudy/Fuming

Fig 2: Self-validating Schlenk line workflow for the inert transfer of CMBS.

References

  • The Schlenk Line Survival Guide. schlenklinesurvivalguide.com.
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. jove.com.
  • Working with air and moisture sensitive compounds. wdfiles.com.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. pitt.edu.
  • Keeping air and moisture out. vacuubrand.com.
  • Benzyl Chloromethyl Sulfide. researcher.life.
  • The sulfohaloform reaction revisited and revised. cdnsciencepub.com.

Sources

Technical Support Center: Stabilization & Storage of 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide). This compound is a highly reactive


-halo sulfide, and its successful long-term storage requires a rigorous understanding of its degradation mechanisms and the implementation of self-validating anhydrous protocols.

The Chemistry of Instability: Causality & Mechanisms

To stabilize this compound, we must first understand why it degrades. The instability of


-chloromethyl sulfides is driven by stereoelectronic effects. The lone electron pairs on the sulfur atom effectively overlap with the adjacent carbon's p-orbital. This overlap stabilizes an incipient positive charge, facilitating the rapid extrusion of the chloride leaving group and forming a highly electrophilic sulfenium ion (

)[1].

Because of this stabilized intermediate, the C-Cl bond is exceptionally vulnerable to nucleophilic attack, leading to three primary degradation pathways:

  • Hydrolysis: Even trace atmospheric moisture attacks the intermediate, forming a hemithioacetal that rapidly collapses into butanethiol, formaldehyde, and hydrogen chloride (HCl) gas.

  • Polymerization / Self-Condensation: Under thermal stress or light exposure, the compound can undergo self-condensation, forming sulfonium oligomers[2].

  • Oxidation: Exposure to atmospheric oxygen oxidizes the sulfur center to sulfoxides or sulfones[3].

degradation A This compound B Hydrolysis (H2O) A->B Moisture C Oxidation (O2) A->C Air D Thermal / Radical A->D Heat / Light E Butanethiol + Formaldehyde + HCl (Gas buildup, Odor) B->E F Sulfoxides / Sulfones (Purity loss) C->F G Sulfonium Oligomers (Darkening, Viscosity) D->G

Degradation pathways of this compound under suboptimal storage conditions.

Quantitative Storage Data

The table below summarizes how different storage environments impact the shelf-life and purity of


-chloromethyl sulfides.
Storage ConditionTemperatureAtmosphereAdditiveEstimated Shelf-LifePrimary Degradation Mode
Ambient20°C to 25°CAirNone< 1 WeekHydrolysis & Oxidation
Refrigerated2°C to 8°CAirNone1 to 3 MonthsHydrolysis (HCl buildup)
Standard Freezer-20°CAirNone3 to 6 MonthsSlow Oxidation
Optimized -20°C Argon 4Å Mol Sieves > 24 Months Negligible

Experimental Protocols: Self-Validating Storage System

To prevent the autocatalytic degradation driven by HCl release, researchers must establish a self-validating anhydrous system. By storing the reagent over activated 4Å molecular sieves, any adventitious moisture introduced during septa piercing is immediately sequestered, preventing the initiation of hydrolysis.

Protocol: Anhydrous Aliquoting and Sealing
  • Preparation: Dry 4Å molecular sieves in a vacuum oven at 250°C for 12 hours. Cool them strictly under vacuum to prevent ambient moisture absorption.

  • Purging: Transfer the activated sieves to a flame-dried, amber Schlenk flask. Purge the flask with ultra-pure Argon using 3 cycles of vacuum/Argon backfill.

  • Transfer: Using a gas-tight syringe purged with Argon, transfer the neat this compound into the Schlenk flask.

  • Sealing: Seal the flask with a fresh PTFE-lined silicone septum. Wrap the seal tightly with Parafilm to prevent oxygen ingress over time.

  • Storage: Store the sealed flask in an explosion-proof freezer at -20°C[3].

workflow Step1 1. Purge Schlenk Flask with Argon Step2 2. Add 4Å Molecular Sieves Step1->Step2 Step3 3. Transfer via Syringe Step2->Step3 Step4 4. Seal with PTFE Septum Step3->Step4 Step5 5. Store at -20°C in Dark Step4->Step5

Workflow for the anhydrous aliquoting and long-term storage of alpha-chloro sulfides.

Troubleshooting & FAQs

Q1: Why did my sealed vial of this compound pop open or build pressure? A1: Pressure build-up is a classic symptom of hydrolysis. When ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloromethyl sulfides react with trace moisture, they release HCl gas and formaldehyde. If stored in a tightly sealed vial without an acid scavenger or desiccant, this gas accumulation will eventually breach the seal. Always store over molecular sieves and handle via a Schlenk line.

Q2: My reagent has turned from colorless to dark brown. Is it still usable? A2: Discoloration indicates that the reagent has undergone thermal decomposition or self-condensation into sulfonium oligomers, a process that can be accelerated by light or heat[2][4]. If the liquid is dark brown, its purity is severely compromised. You must re-distill the reagent under reduced pressure (e.g., short-path distillation) before use, or discard it safely if the viscosity has significantly increased.

Q3: Can I prepare a stock solution for long-term storage? A3: It is not recommended to store


-halo sulfides in solution for extended periods unless strictly necessary. If you must, use strictly anhydrous, non-nucleophilic solvents (e.g., dry dichloromethane or toluene) and store at -20°C under Argon. Avoid ethereal solvents (like THF) for long-term storage, as they can form peroxides that rapidly oxidize the sulfide[3].

Q4: What PPE and safety measures are required when handling this compound? A4: Handle exclusively in a certified fume hood. The compound is highly flammable, and its degradation products (butanethiol and HCl) are toxic, corrosive, and carry a severe stench[2]. Wear a type ABEK respirator filter if ventilation is compromised, along with heavy-duty chemical-resistant gloves (e.g., Nitrile, >240 min breakthrough time) and face shields[5].

References

  • Organic Sulfur Chemistry: Structure and Mechanism | pageplace.de | 1

  • Chloromethyl methyl sulfide: STORAGE REQUIREMENTS | Santa Cruz Biotechnology (SCBT) | 5

  • Chloromethyl methyl sulfide 95% (2373-51-5) | Sigma-Aldrich |

  • Chloromethyl methyl sulfide, 94% | Fisher Scientific | 3

  • SAFETY DATA SHEET: Chloromethyl Phenyl Sulfide | TCI Chemicals | 2

  • Chemical Safety Data Sheet MSDS / SDS - CHLOROMETHYL METHYL SULFIDE | ChemicalBook | 4

Sources

Technical Support Center: Overcoming Catalyst Poisoning with 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing catalytic stalling when working with 1-[(Chloromethyl)sulfanyl]butane (CAS: 42330-14-3).

As a bifunctional reagent, this compound presents a unique synthetic paradox: it contains a highly reactive electrophilic chloromethyl group intended for cross-coupling, alongside a butyl thioether moiety that is notorious for deactivating transition metal catalysts. The following diagnostic Q&A, strategic interventions, and validated protocols are designed to help you bypass this fundamental limitation.

Part 1: Diagnostic & Mechanistic Q&A (The "Why")

Q1: Why does this compound stall my palladium-catalyzed cross-coupling reactions? A1: The primary mechanism of deactivation is the chemisorption of the sulfur atom onto the surface of the palladium catalyst. The lone electron pairs on the thioether's sulfur atom strongly coordinate to the empty d-orbitals of the palladium center[1]. This strong, often irreversible binding occupies the active sites where critical catalytic steps—such as oxidative addition and transmetalation—would normally occur[2]. Furthermore, at high concentrations, sulfur dwells preferentially on the metal's terrace sites, depleting electron density from the metal surface and causing severe electronic deactivation[3].

Q2: How do I differentiate between standard reaction failure and sulfur poisoning? A2: Sulfur poisoning has distinct visual and kinetic signatures. If your reaction stalls at 10-20% conversion despite elevated temperatures, kinetic trapping by the thioether is likely. Visually, look for the premature precipitation of palladium black (a fine, dark powder). Homogeneous catalysts are prone to aggregation when their stabilizing ligands are displaced by sulfur[4]. If a control reaction using a sulfur-free analog (e.g., 1-chloropentane) proceeds to completion under identical conditions, sulfur poisoning is confirmed.

Part 2: Strategic Interventions (The "How")

Q3: Which ligand classes are most effective at resisting thioether poisoning, and why? A3: To outcompete sulfur coordination, you must manipulate both the steric and electronic environment of the palladium center.

  • Bidentate Phosphines (e.g., dppf, Xantphos): These ligands utilize the chelate effect to provide high thermodynamic stability to the Pd center, making it energetically unfavorable for the thioether to displace them[5],[4].

  • Bulky Buchwald Ligands (e.g., XPhos, RuPhos): The massive steric bulk of the dialkylbiaryl framework physically shields the palladium center, preventing the relatively large sulfur atom from approaching the coordination sphere. Simultaneously, their electron-rich nature accelerates the oxidative addition step, pushing the catalytic cycle forward before sulfur can bind[6].

Q4: Can additives or co-catalysts rescue a poisoned reaction? A4: Yes. The addition of thiophilic Copper(I) salts is a highly effective thermodynamic rescue strategy. Reagents like Copper(I) thiophene-2-carboxylate (CuTC) or CuI act as sacrificial sulfur scavengers[7]. Because copper is highly thiophilic, it selectively binds the thioether moiety of this compound, effectively "masking" the poison and keeping the palladium center free for transmetalation—a principle foundational to Liebeskind-Srogl cross-couplings[7],[8].

Part 3: Data Synthesis & Strategy Comparison

The following table summarizes the quantitative and qualitative impacts of various mitigation strategies when handling sulfur-containing electrophiles.

Mitigation StrategyReagent / ParameterMechanism of ActionExpected Outcome
Ligand Shielding XPhos, RuPhosSteric bulk blocks S-coordination; electron-rich nature accelerates oxidative addition.High yield (>80%); prevents irreversible Pd-S complexation.
Bidentate Chelation dppf, BINAPChelating effect provides high thermodynamic stability to the Pd center.Moderate yield (50-70%); suppresses ligand displacement.
Sulfur Scavenging CuTC, CuICu(I) is highly thiophilic, acting as a sacrificial trap for the thioether moiety.Rescues poisoned catalysts; enables high turnover rates.
Kinetic Control Syringe Pump AdditionMaintains a low steady-state concentration of the sulfur-containing electrophile.Prevents pooling of the poison; maximizes active Pd fraction.

Part 4: Actionable Experimental Protocols

Every protocol below is designed as a self-validating system. Follow the specific monitoring steps to ensure the mechanistic interventions are functioning as intended.

Protocol A: Syringe-Pump Mediated Cross-Coupling (Kinetic Control)

Objective: Minimize the steady-state concentration of this compound to kinetically favor transmetalation over sulfur coordination.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, combine the nucleophilic coupling partner (e.g., aryl boronic acid, 1.2 eq), Pd(OAc)₂ (5 mol%), a bulky Buchwald ligand like XPhos (10 mol%), and K₃PO₄ (2.0 eq)[4].

  • Activation: Add 10 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes to allow the active Pd(0)-XPhos complex to form. Heat the mixture to 80 °C.

  • Controlled Addition (Critical Step): Dissolve this compound (1.0 eq) in 5 mL of degassed THF. Load this into a syringe pump. Add the solution dropwise to the reaction flask at a rate of 1.0 mL/hour .

    • Causality: Slow addition ensures the electrophile is consumed by the active Pd complex immediately upon entering the system, preventing excess thioether from pooling and poisoning the catalyst.

  • Validation & Workup: Stir for an additional 2 hours post-addition. Monitor via GC-MS. The absence of unreacted boronic acid and the lack of palladium black precipitation validates that the kinetic control successfully prevented poisoning. Quench with water and extract with EtOAc.

Protocol B: Copper-Assisted Palladium Cross-Coupling (Thermodynamic Scavenging)

Objective: Utilize a thiophilic Cu(I) co-catalyst to selectively bind the sulfur atom, keeping the Pd center active.

  • Preparation: Combine the nucleophile (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuTC (Copper(I) thiophene-2-carboxylate, 1.5 eq) in a dry flask under a nitrogen atmosphere[7].

  • Reagent Addition: Add this compound (1.2 eq) in one portion, followed by 10 mL of degassed Toluene.

    • Causality: CuTC acts as a sacrificial sulfur scavenger. Its extreme thiophilicity outcompetes palladium for the lone pairs on the thioether, intercepting the poison[7].

  • Reaction: Heat the reaction to 90 °C for 12 hours. Note: The absence of a strong base is often preferred in these Liebeskind-Srogl-type conditions to prevent unwanted side reactions[7].

  • Validation & Workup: Monitor the reaction visually. The solution should remain homogeneous (or contain suspended Cu salts) without forming a dark palladium mirror. Filter the crude mixture through a pad of Celite to remove the insoluble Cu-S byproducts before proceeding to column chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways of a catalytic cycle in the presence of this compound, highlighting where poisoning occurs and how our strategic interventions rescue the system.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Poison Inactive Pd-S Complex (Catalyst Poisoned) OxAdd->Poison + this compound (S-Coordination) TransMet Transmetalation Intermediate OxAdd->TransMet + Nucleophile (Bulky Ligands Shield Pd) Poison->TransMet + Cu(I) Additive (Reactivates Catalyst) Product Cross-Coupled Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalytic Turnover CuScav Cu(I) Scavenger (Binds Sulfur)

Catalytic cycle showing sulfur poisoning by thioethers and rescue via Cu(I) scavengers or bulky ligands.

References

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes Bryn Mawr College Scholarship, Research, and Cre
  • 2-Fluorothiophenol (Mechanism of Palladium C
  • A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines ResearchG
  • Preventing Catalyst Deactivation in Palladium-C
  • Transition-metal mediated carbon-sulfur bond activation and transformations: an upd
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Journal of the American Chemical Society - ACS Public
  • Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium ACS Catalysis - ACS Public
  • Recent Metal-Catalyzed Methods for Thioether Synthesis Thieme Connect

Sources

Validation & Comparative

GC-MS Fragmentation Pattern Analysis of Chloromethyl Butyl Sulfide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl butyl sulfide (CMBS) serves as a critical structural analog in the study of alpha-chloro thioethers, a class of compounds that includes potent alkylating agents and chemical warfare agent (CWA) simulants. Accurate identification of CMBS requires a precise understanding of its electron ionization (EI) fragmentation behavior, particularly to distinguish it from homologous impurities (e.g., chloromethyl ethyl sulfide) and target analytes like sulfur mustard (HD).

This guide provides a definitive, mechanism-based analysis of the CMBS mass spectrum. By comparing its fragmentation pattern against established alternatives, we establish a self-validating protocol for its detection and characterization in complex matrices.

Chemical Profile & Structural Context[1][2][3][4][5][6]

Before analyzing the spectra, we must define the structural constraints that dictate fragmentation. CMBS combines a labile alpha-chloro substituent with a stable butyl chain, creating two distinct zones of reactivity under electron impact.

FeatureChloromethyl Butyl Sulfide (CMBS)Chloromethyl Ethyl Sulfide (CMES)Sulfur Mustard (HD)
Structure



Formula



Mol. Weight 138.66 g/mol 110.61 g/mol 159.08 g/mol
Role Lipophilic Simulant / IntermediateVolatile SimulantTarget Analyte (Vesicant)

Key Insight: The butyl group in CMBS introduces a


-hydrogen, enabling McLafferty rearrangements  not possible in ethyl homologs (CMES) or symmetric halo-sulfides (HD). This provides a unique spectral fingerprint.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following GC-MS parameters are recommended. This protocol is designed to minimize thermal degradation of the labile C-Cl bond prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid alcohols to prevent nucleophilic displacement of the chloride.

  • Concentration: 10–50 µg/mL.

  • Validation Step: Inject a blank solvent immediately before the sample to confirm system cleanliness.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet Temperature: 250°C (Splitless mode, 1 min purge).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (hold 2 min) – Crucial for retaining volatile sulfides.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range:

    
     35–300.
    
  • Source Temp: 230°C.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (DCM, 50 µg/mL) Injection Splitless Injection (250°C, 1 min purge) Sample->Injection Inject Separation GC Separation (DB-5MS, 40-280°C) Injection->Separation Volatilize Ionization EI Source (70 eV, 230°C) Separation->Ionization Elute Detection MS Detection (m/z 35-300) Ionization->Detection Fragment

Caption: Optimized GC-MS workflow for labile alpha-chloro sulfides ensuring minimal thermal degradation.

Fragmentation Analysis: Mechanism & Interpretation

The mass spectrum of CMBS is dominated by the stability of the sulfur atom and the lability of the C-Cl bond.

Primary Fragmentation Pathways
1. Molecular Ion (

)
  • Observation: A distinct cluster at

    
     138  (
    
    
    
    ) and 140 (
    
    
    ) with a characteristic 3:1 intensity ratio.
  • Significance: Unlike alcohols or acetals, the sulfur atom stabilizes the radical cation, making the molecular ion clearly visible.

2. The Base Peak:

-Cleavage / Loss of Cl (

103)
  • Mechanism: The most favorable pathway is the loss of the chlorine radical (

    
    ) to form a resonance-stabilized sulfonium ion.
    
  • Reaction:

    
    
    
  • Result: A dominant peak at

    
     103 . This is the butyl analog to the 
    
    
    
    75 peak seen in CMES and
    
    
    61 in CMMS.
3. McLafferty Rearrangement (

82)
  • Mechanism: The butyl chain allows for a six-membered transition state. A

    
    -hydrogen migrates to the sulfur atom, followed by cleavage of the 
    
    
    
    bond in the alkyl chain.
  • Reaction:

    
     (Propene)
    
  • Result: A diagnostic even-electron ion at

    
     82  (or 
    
    
    
    84 for
    
    
    ). This peak distinguishes butyl sulfides from ethyl or methyl homologs which cannot undergo this rearrangement.
4. Secondary Fragmentation (

61, 47)
  • 
     61:  Formed by further breakdown of the alkyl chain, typically 
    
    
    
    .
  • 
     47: 
    
    
    
    , a common sulfide fragment.
Fragmentation Pathway Diagram

FragmentationPathway M_Ion Molecular Ion (M+) m/z 138 / 140 Base_Peak Base Peak [Bu-S=CH2]+ m/z 103 M_Ion->Base_Peak - Cl radical (35) McLafferty McLafferty Product [HS-CH2Cl]+ m/z 82 / 84 M_Ion->McLafferty - C4H8 (Rearrangement) Secondary Alkyl Sulfide Ion [CH3-S=CH2]+ m/z 61 Base_Peak->Secondary - C3H6 (Propene loss)

Caption: Mechanistic pathway showing the origin of the base peak (m/z 103) and diagnostic McLafferty ion (m/z 82).

Comparative Performance Analysis

To validate the identity of CMBS, one must compare its spectral "fingerprint" against its closest relatives.

Table 1: Diagnostic Ion Comparison
AnalyteBase Peak (

)
Molecular Ion (

)
Diagnostic LossKey Differentiator
CMBS (Butyl) 103 138 / 140 M - 35 (Cl)

82 (McLafferty)
CMES (Ethyl) 75110 / 112M - 35 (Cl)Absence of

82
CMMS (Methyl) 6196 / 98M - 35 (Cl)Base peak =

61
Sulfur Mustard (HD) 109158 / 160M - 49 (

)
Characteristic isotopic cluster at

Performance Insights
  • Sensitivity: CMBS exhibits a lower ionization potential than its oxygenated analogs (ethers), resulting in high sensitivity in EI mode. The base peak (

    
     103) carries >40% of the total ion current (TIC), making it an excellent quantifier.
    
  • Selectivity: The presence of the

    
     82  peak is a binary filter. If 
    
    
    
    103 is present but
    
    
    82 is absent, the analyte is likely a propyl or ethyl isomer, not the n-butyl species.
  • Stability: CMBS is less stable than HD. In the injection port, dirty liners can catalyze the loss of HCl, leading to the formation of vinyl butyl sulfide (

    
     102).
    
    • Troubleshooting: If you observe a large peak at

      
       102 and low 138/140, replace the inlet liner and trim the column.
      

Conclusion

The GC-MS analysis of chloromethyl butyl sulfide is defined by three spectral pillars:

  • Retention of the Molecular Ion (

    
     138) due to sulfur stabilization.
    
  • Dominant

    
    -Cleavage  yielding the base peak at 
    
    
    
    103.
  • McLafferty Rearrangement producing the diagnostic ion at

    
     82.
    

By monitoring these specific transitions, researchers can confidently distinguish CMBS from homologous impurities and toxicological targets like sulfur mustard, ensuring precise data in drug development and toxicological screening.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Chloromethyl Methyl Sulfide (Homolog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Defense Technical Information Center (DTIC). Synthesis and Mass Spectral Analysis of HD Degradation Products. (2008). Available at: [Link]

  • PubChem. Butyl Methyl Sulfide (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Chemical signatures of sulphur mustard: A comparative study of BSA and BSTFA derivatization by GC-MS. (2025).[1][2][3][4][5][6] Available at: [Link]

  • MDPI. Comparative Analysis of Volatile Flavor Compounds in Seven Mustard Pastes via HS-SPME–GC–MS. (2023).[7] Available at: [Link]

Sources

Comparing reactivity of 1-[(Chloromethyl)sulfanyl]butane vs. chloromethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-[(Chloromethyl)sulfanyl]butane (referred to herein as BCMS ) and the industry-standard Chloromethyl methyl sulfide (referred to as CMMS ).

These reagents are primarily employed as electrophiles to introduce alkylthiomethyl protecting groups (e.g., Methylthiomethyl, MTM) onto alcohols, amines, and carboxylic acids. While CMMS is the dominant reagent in literature, BCMS offers distinct physicochemical advantages—specifically regarding safety and purification—that make it a superior choice in specific process chemistry contexts.

Part 1: Chemical Profile & Physical Properties

The primary differentiator between these two reagents is not their electronic reactivity, but their physical handling characteristics. CMMS is a volatile, hazardous liquid.[1] BCMS, being the butyl homolog, possesses a significantly higher boiling point and lower vapor pressure, reducing inhalation risks.

Comparative Data Table
FeatureChloromethyl Methyl Sulfide (CMMS) This compound (BCMS)
Structure


CAS Number 2373-51-54885-02-3
Molecular Weight 96.58 g/mol 138.66 g/mol
Boiling Point 105–107 °C~165–170 °C (Estimated)
Density 1.153 g/mL~1.08 g/mL (Estimated)
Volatility High (Significant inhalation hazard)Moderate/Low (Safer handling)
Odor Pungent, volatile stenchPungent, "skunk-like," persistent
Product Lipophilicity Moderate (

)
High (

)

Part 2: Mechanistic Reactivity

Both compounds function as "soft" electrophiles. The reaction is driven by the formation of a highly reactive thionium (sulfenium) ion intermediate.

The Thionium Ion Mechanism

The reactivity of


-chloro sulfides is governed by the ability of the sulfur atom to stabilize the adjacent carbocation via resonance (the neighboring group participation).
  • Ionization: The C-Cl bond is labile. Lewis acids (e.g., Ag+, mild Lewis acids) or nucleophilic assistance (e.g., I- in Finkelstein conditions) facilitate the departure of chloride.

  • Resonance Stabilization:

    
    .
    
  • Nucleophilic Attack: The alcohol or nucleophile attacks the methylene carbon.

Comparison of R-Groups (Methyl vs. Butyl):

  • Electronic Effect: The n-butyl group (+I effect) is slightly more electron-donating than the methyl group. This theoretically stabilizes the thionium intermediate (

    
    ) more effectively than the methyl analog, potentially increasing the rate of 
    
    
    
    -type ionization.
  • Steric Effect: The butyl chain is flexible and located on the sulfur atom, distinct from the electrophilic carbon center. Consequently, it exerts minimal steric hindrance to the incoming nucleophile compared to a tert-butyl group.

DOT Diagram: Thionium Ion Pathway

The following diagram illustrates the mechanistic pathway shared by both reagents during alcohol protection.

ReactionMechanism Reagent Reagent R-S-CH2-Cl Ionization Ionization (-Cl⁻) Reagent->Ionization Lewis Acid / NaI Intermediate Thionium Ion [R-S⁺=CH2] Ionization->Intermediate Resonance Stabilization Product Protected Ether R-S-CH2-O-R' Intermediate->Product Deprotonation Nucleophile Substrate (R'-OH) Nucleophile->Intermediate Nucleophilic Attack

Caption: Mechanism of O-alkylthiomethylation via the resonance-stabilized thionium ion intermediate.

Part 3: Performance & Utility Comparison

1. Safety and Handling (The BCMS Advantage)

CMMS is structurally related to sulfur mustards and is a potent alkylating agent with high volatility. Its use requires strict fume hood containment.

  • BCMS offers a significant safety upgrade. Its higher molecular weight reduces vapor pressure, lowering the risk of accidental inhalation during weighing and transfer.

  • Recommendation: For large-scale reactions (>10g) or labs with suboptimal ventilation, BCMS is the preferred reagent.

2. Purification Strategy (The Lipophilicity Factor)

The choice between Methyl (MTM) and Butyl (BTM) protection significantly alters the polarity of the final molecule.

  • MTM Ethers: Often have polarities similar to the starting material or other side products, complicating chromatographic separation.

  • n-BTM Ethers (from BCMS): The butyl chain adds significant lipophilicity. This "greasing" effect often increases the

    
     value difference between the product and polar impurities, simplifying silica gel chromatography.
    
3. Stability and Deprotection

Both groups are stable to basic conditions (e.g., NaOH, LDA) and mild acids. They are both removed by:

  • Thiophilic Metals: HgCl₂ or Ag⁺ salts (Standard method).

  • Alkylation/Hydrolysis: MeI followed by hydrolysis.

  • Oxidation: Conversion to sulfone followed by basic elimination.

Note: The n-butyl group does not offer the steric bulk of a tert-butyl group. Therefore, n-BTM ethers are oxidatively liable similar to MTM ethers.

Part 4: Experimental Protocols

Since BCMS is less commercially available than CMMS, it can be synthesized in-house or substituted into standard MTM protocols.

Protocol A: Synthesis of this compound (BCMS)

If the reagent is not purchased, it can be prepared via Pummerer rearrangement or direct chlorination.

Reagents: 1-Butanethiol, Paraformaldehyde, HCl (gas) or TMSCl. Method (Standard Chloromethylation):

  • Setup: Equip a 3-neck flask with a gas inlet tube and a reflux condenser cooled to -10°C.

  • Mixing: Combine 1-butanethiol (1.0 equiv) and paraformaldehyde (1.0 equiv) in DCM.

  • Reaction: Bubble dry HCl gas through the mixture at 0°C until saturation. The paraformaldehyde will dissolve as the reaction proceeds.

  • Separation: Separate the organic layer, dry over CaCl₂, and concentrate.

  • Distillation: Distill under reduced pressure. Caution: The product is a potent alkylator.[1]

  • Yield: Typically 70–85%.

Protocol B: General O-Alkylthiomethylation (Standard Procedure)

This protocol applies to both CMMS and BCMS.

Objective: Protection of a primary alcohol. Reagents: Substrate (1.0 eq), NaH (60% dispersion, 1.5 eq), NaI (0.1 eq, Finkelstein catalyst), Reagent (CMMS or BCMS, 1.2 eq), solvent (DME or THF).

  • Activation: Suspend NaH in anhydrous DME (Dimethoxyethane) or THF under Argon at 0°C.

  • Deprotonation: Add the alcohol dropwise. Stir for 30 min at 0°C

    
     RT until H₂ evolution ceases.
    
  • Catalyst: Add NaI (10 mol%). The iodide facilitates the reaction by converting the chloro-sulfide to the more reactive iodo-sulfide in situ.

  • Addition: Add BCMS (or CMMS) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC.

  • Quench: Carefully quench with sat. aq. NH₄Cl.

  • Workup: Extract with Et₂O. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Note: The BCMS product will elute faster (higher Rf) than the CMMS analog.

DOT Diagram: Experimental Decision Matrix

Use this logic flow to select the appropriate reagent for your synthesis.

DecisionMatrix Start Start: Choose Reagent SafetyCheck Is fume hood space limited or scale >10g? Start->SafetyCheck PolarityCheck Is substrate highly polar? SafetyCheck->PolarityCheck No UseBCMS Use BCMS (n-Butyl Analog) SafetyCheck->UseBCMS Yes (Safety Priority) UseCMMS Use CMMS (Standard MTM) PolarityCheck->UseCMMS No (Standard Protocol) PolarityCheck->UseBCMS Yes (Need Lipophilicity)

Caption: Decision matrix for selecting between CMMS and BCMS based on safety and purification needs.

References

  • Corey, E. J.; Bock, M. G. (1975). "Protection of hydroxyl groups as methylthiomethyl ethers". Tetrahedron Letters, 16(38), 3269–3270. Link

  • Suzuki, K.; Inanaga, J.; Yamaguchi, M. (1979). "A New Method for the Synthesis of Chloromethyl Sulfides". Chemistry Letters, 8(11), 1277-1278.
  • Benneche, T.; Strande, P.; Undheim, K. (1983). "Synthesis of chloromethyl sulfides". Synthesis, 1983(09), 762-763. Link

  • Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York. (Chapter on MTM and related ethers). Link

  • Bordwell, F. G.; Pitt, B. M. (1955).[1] "The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides". Journal of the American Chemical Society, 77(3), 572–577.[1] Link

Sources

Technical Comparison Guide: Analytical Discrimination of 1-[(Chloromethyl)sulfanyl]butane from Oxidative Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(Chloromethyl)sulfanyl]butane (CAS: 42330-14-3), also known as chloromethyl butyl sulfide, is a potent electrophilic reagent used primarily for introducing thiomethyl moieties or as a linker in organic synthesis. Its utility is often compromised by its high susceptibility to two distinct degradation pathways: oxidative conversion (to sulfoxides/sulfones) and hydrolytic cleavage (yielding thiols and disulfides).

This guide provides a rigorous analytical framework for distinguishing the parent


-chloro sulfide from its oxidative byproducts. It synthesizes NMR, IR, and chromatographic data to empower researchers to validate reagent purity with high confidence.

Part 1: The Chemical Hazard Profile

To accurately distinguish the parent compound from its byproducts, one must first understand the degradation mechanisms. The sulfur atom is the site of vulnerability, subject to electrophilic attack (oxidation) and the


-carbon is subject to nucleophilic attack (hydrolysis).
Degradation Pathways

The following diagram illustrates the competing pathways that generate impurities.

DegradationPathways Parent This compound (Active Reagent) Sulfoxide Butyl chloromethyl sulfoxide (Oxidative Impurity I) Parent->Sulfoxide Oxidation [O] (Air/Peroxides) Hydrolysis Hydrolysis Intermediates (Butanethiol + CH2O) Parent->Hydrolysis Moisture (H2O) -HCl Sulfone Butyl chloromethyl sulfone (Oxidative Impurity II) Sulfoxide->Sulfone Strong Oxidation [O] Disulfide Dibutyl Disulfide (Secondary Oxidative Impurity) Hydrolysis->Disulfide Oxidation of Thiol

Figure 1: Divergent degradation pathways showing direct oxidation versus hydrolysis-mediated oxidation.

Part 2: Analytical Pillar I — NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these species. The oxidation of the sulfur atom exerts a powerful deshielding effect on the adjacent


-protons (

).
Proton ( H) NMR Diagnostics

The most diagnostic signal is the methylene group between the sulfur and the chlorine (


).
MoietyProton EnvironmentParent (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
Mechanistic Rationale

Singlet (s)4.70 – 4.95 4.30 – 4.60 *4.40 – 4.70 Anisotropic effect of S=O vs lone pair donation.

Triplet (t)2.60 – 2.75 2.80 – 3.10 3.00 – 3.20 Inductive withdrawal by oxidized sulfur.

Triplet (t)N/AN/AN/A2.68 (Disulfide impurity signal).

*Note: In sulfoxides, the


-protons often become diastereotopic due to the chirality of the sulfur center, potentially splitting the singlet into an AB system.
Carbon ( C) NMR Shifts

Carbon NMR provides confirmation when proton signals overlap.

  • Parent (

    
    ):  ~45–50 ppm.
    
  • Sulfoxide (

    
    ):  Shifts significantly downfield (~60–70 ppm) due to the electron-withdrawing nature of the sulfinyl group.
    

Part 3: Analytical Pillar II — Vibrational Spectroscopy (IR)

Infrared spectroscopy offers a rapid " go/no-go " check for oxidative degradation. The parent sulfide lacks the intense absorption bands characteristic of S=O bonds.

Diagnostic Bands
Functional GroupFrequency (cm

)
IntensityNotes
Sulfoxide (S=O) 1030 – 1070 StrongBroad, intense band. Clear indicator of initial oxidation.
Sulfone (O=S=O) 1120 – 1160 (Sym)StrongDoublet appearance often observed.
Sulfone (O=S=O) 1300 – 1350 (Asym)StrongConfirms over-oxidation.
C-Cl Stretch 600 – 800MediumPresent in Parent, Sulfoxide, and Sulfone; not diagnostic for oxidation state.

Protocol Tip: Use an ATR (Attenuated Total Reflectance) accessory under an inert atmosphere (N


 purge) to avoid hydrolysis during measurement.

Part 4: Analytical Pillar III — Chromatography

Chromatographic analysis of


-chloro sulfides is challenging due to their thermal instability and reactivity.
Gas Chromatography (GC) Risks
  • Thermal Elimination: Sulfoxides undergo thermal elimination (pyrolysis) at GC injector temperatures (>150°C), generating olefins and sulfenic acids. This can lead to false negatives (disappearance of impurity) or false positives (degradation artifacts).

  • Recommendation: If GC is necessary, use a cool on-column injection method and a low-bleed column.

HPLC/LC-MS (Preferred)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (Avoid alcohols like Methanol which may react with the chloromethyl group).

  • Buffer: Neutral pH (Ammonium Acetate). Acidic conditions can accelerate hydrolysis.

  • Detection:

    • Parent:

      
       or loss of Cl patterns.
      
    • Sulfoxide:

      
      .
      
    • Sulfone:

      
      .
      

Part 5: Experimental Protocol for Purity Assessment

Objective: Quantify the ratio of this compound to its oxidative impurities.

Materials
  • Solvent:

    
     (Stored over activated 4Å molecular sieves to prevent in-tube hydrolysis).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert and distinct shifts).

  • NMR Tube: Dried in oven at 120°C for 2 hours prior to use.

Workflow
  • Sampling: In a glovebox or under positive Argon flow, withdraw 20

    
    L of the reagent.
    
  • Dilution: Dissolve in 0.6 mL anhydrous

    
    .
    
  • Acquisition: Acquire

    
    H NMR (minimum 16 scans) immediately.
    
  • Integration:

    • Set the triplet at ~0.9 ppm (terminal methyl of butane) to integral = 3.00.

    • Integrate the

      
       singlet at ~4.8 ppm.
      
    • Check for "satellite" peaks at 4.4–4.6 ppm (Sulfoxide) and 2.68 ppm (Disulfide).

  • Calculation:

    
    
    

Part 6: Decision Logic for Impurity Identification

Use this flowchart to interpret analytical anomalies.

DecisionTree Start Unknown Impurity Detected CheckIR Check IR Spectrum: Strong band at 1030-1070 cm-1? Start->CheckIR YesIR Yes: S=O Present CheckIR->YesIR Band Detected NoIR No: S=O Absent CheckIR->NoIR No Band CheckNMR_SO Check NMR: Split signals/Deshielded alpha-H? YesIR->CheckNMR_SO CheckNMR_Hyd Check NMR: Triplet at ~2.68 ppm? NoIR->CheckNMR_Hyd Result_Sulfoxide Identify: Sulfoxide (Oxidative degradation) CheckNMR_SO->Result_Sulfoxide Complex Splitting Result_Sulfone Identify: Sulfone (Check 1150/1300 cm-1) CheckNMR_SO->Result_Sulfone Strong Deshielding Result_Disulfide Identify: Disulfide (Hydrolysis + Oxidation) CheckNMR_Hyd->Result_Disulfide Triplet ~2.68 Result_Thiol Identify: Butanethiol (SH stretch ~2550 cm-1) CheckNMR_Hyd->Result_Thiol SH Signal

Figure 2: Logical workflow for identifying specific sulfur-based impurities.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

  • Sato, K., et al. (2001).[1] "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476. Retrieved from

  • Madesclaire, M. (1986).[1] "Synthesis of sulfoxides by oxidation of thioethers." Tetrahedron, 42(20), 5459-5495.[1] (Review of oxidation mechanisms).

  • National Institutes of Health (NIH). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium. Retrieved from

  • Organic Chemistry Portal. Selective Synthesis of Sulfoxides through Oxidation of Sulfides. Retrieved from

Sources

Safety Operating Guide

Safe Handling and Disposal of 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Laboratory & Safety Professionals

Executive Summary & Hazard Identification

1-[(Chloromethyl)sulfanyl]butane (also known as Butyl chloromethyl sulfide; CAS: 2373-29-7) is a potent electrophile used primarily as a reagent for introducing the methylthiomethyl (MTM) protecting group or as a linker in organic synthesis.

Structurally, it belongs to the class of


-chloro sulfides , which are chemically related to sulfur mustard (mustard gas). Consequently, it exhibits similar, albeit often less volatile, hazardous properties. It must be treated as a severe lachrymator , a corrosive skin irritant , and a potential carcinogen  (alkylating agent).
Core Hazards
Hazard ClassDescriptionOperational Implication
Alkylating Agent Highly reactive toward nucleophiles (DNA, proteins).[1]Zero-skin-contact policy. Double-gloving is mandatory.
Lachrymator Causes severe eye and respiratory tract irritation.Handle only in a functioning chemical fume hood.
Hydrolytic Instability Reacts with moisture to release HCl , Formaldehyde , and Butanethiol .Do not store in standard refrigerators where moisture can ingress. Pressure buildup risk in waste containers.
Flammability Flash point likely <60°C (based on homologs).Keep away from ignition sources; ground all equipment.

Chemical Deactivation & Disposal Logic

Effective disposal requires understanding the compound's reactivity. Simply adding it to a waste drum creates a "time bomb" of pressure (HCl gas) and toxicity (thiol stench).

The Deactivation Mechanism

The safest disposal method involves controlled oxidative hydrolysis .

  • Hydrolysis: Water attacks the

    
    -carbon, releasing HCl and forming the hemithioacetal, which collapses into Butanethiol and Formaldehyde.
    
  • Oxidation: A strong oxidant (Sodium Hypochlorite/Bleach) converts the sulfide to a sulfoxide/sulfone (reducing volatility) and oxidizes the malodorous thiol byproduct to a sulfonic acid.

ChemicalPathways Substrate This compound (Reactive Electrophile) Hydrolysis Hydrolysis (+ H₂O) Substrate->Hydrolysis Oxidation Oxidative Decontamination (10% NaOCl) Substrate->Oxidation Direct Treatment (Recommended) Intermediates HCl + Formaldehyde + Butanethiol (Toxic, Corrosive, Stench) Hydrolysis->Intermediates Spontaneous Intermediates->Oxidation Neutralization FinalProducts Butyl Sulfonate + CO₂ + NaCl (Water Soluble, Non-Volatile) Oxidation->FinalProducts

Figure 1: Chemical pathway for the oxidative neutralization of


-chloro sulfides.

Step-by-Step Disposal Procedures

A. Bulk Reagent Disposal (Unused Material)

Do not neutralize bulk quantities (>50 mL) in the lab unless you have specialized reactor setups. The exotherm can be uncontrollable.

  • Labeling: Clearly label the original container as "Hazardous Waste - Toxic/Flammable - this compound".

  • Segregation: Place the container in a secondary containment bag (polyethylene).

  • Waste Stream: Designate for High BTU Incineration .

    • Note: Do not bulk-mix with aqueous waste streams (risk of hydrolysis and pressure buildup).

B. Trace Waste & Glassware Decontamination (The "In-Lab" Protocol)

This protocol is for quenching reaction mixtures, cleaning syringes, and neutralizing small spills.

Reagents Required:

  • Bleach Solution: 10-15% Sodium Hypochlorite (commercial bleach strength).

  • Alkali: 5% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

  • Solvent: Acetone or Ethanol (to solubilize the organic sulfide).

Protocol:
  • Preparation: Set up a waste beaker in the fume hood. Add an excess of Bleach Solution (approx. 20mL per mL of waste).

  • Solubilization: Dilute the organic residue with a small amount of Acetone.

  • Controlled Addition: Slowly add the organic residue to the stirring bleach solution.

    • Observation: You may see a transient precipitate or slight fuming. The solution should remain basic.

  • Time: Allow to stir for 1 hour . This ensures complete oxidation of the sulfide and destruction of the alkylating potential.

  • Check pH: Ensure the final solution is basic (pH > 9). If acidic, add NaOH.

  • Final Disposal: The neutralized aqueous mixture can typically be decanted into the Aqueous Basic Waste stream (check local EHS regulations).

C. Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess Evacuate Evacuate Area (If outside hood > 10mL) Assess->Evacuate High Risk PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk / Contained Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Neutralize Apply 10% Bleach Solution (Soak pads for 30 mins) Absorb->Neutralize Collect Collect Debris into Sealed HazMat Bag Neutralize->Collect Label Label: 'Debris cont. with Chloromethyl Sulfide' Collect->Label Disposal Hand over to EHS for Incineration Label->Disposal

Figure 2: Decision logic for spill management.

Storage & Handling Best Practices

To minimize disposal frequency, maintain reagent integrity:

  • Moisture Barrier: Store under an inert atmosphere (Argon/Nitrogen). The C-Cl bond is labile to hydrolysis.

  • Temperature: Refrigerate (2-8°C) to slow decomposition, but ensure the container is tightly sealed to prevent condensation.

  • Secondary Containment: Always store in a polyethylene tub to capture leaks; do not store on metal shelves (corrosion risk from HCl off-gassing).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109-69-3 (1-Chlorobutane - Homolog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[(Chloromethyl)sulfanyl]butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Hazard Classification: High Risk / Alkylating Agent 1-[(Chloromethyl)sulfanyl]butane (also known as Butyl chloromethyl sulfide) belongs to the class of


-chloro sulfides. Structurally, it possesses the 

moiety, rendering it a highly reactive electrophile.

Immediate Danger:

  • Alkylating Potential: Like sulfur mustard (HD), this compound spontaneously forms a cyclic sulfonium ion intermediate in solution, which can alkylate DNA and proteins.

  • Route of Entry: It is lipophilic and volatile. It can penetrate standard laboratory clothing and skin rapidly.

  • Hydrolysis: Upon contact with moisture (mucous membranes, lung tissue), it hydrolyzes to release hydrochloric acid (HCl), causing severe chemical burns and lachrymation.

Core Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood or inert atmosphere glovebox.

Scientific Rationale for PPE Selection

To select the correct PPE, one must understand the failure modes of standard gear against this specific molecule.

  • The Permeation Mechanism: Standard disposable nitrile gloves (4-6 mil) are permeable to small, chlorinated organic molecules. The butyl chain in this compound increases lipophilicity, facilitating rapid diffusion through nitrile and latex matrices.

  • The Toxicity Mechanism: The chlorine atom is displaced by the internal sulfur, forming a reactive thionium species. This species attacks nucleophiles (DNA bases like guanine). Therefore, skin contact is not just a burn hazard; it is a genotoxic hazard.

Personal Protective Equipment (PPE) Matrix

The following equipment is mandatory. "Standard" lab PPE is insufficient.

PPE Category Recommendation Scientific Justification
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Multi-layer laminates provide >480 min breakthrough time for chlorinated sulfides. Nitrile degrades rapidly.
Hand Protection (Dexterity) Double-glove Nitrile (Outer) Wear disposable nitrile over the Silver Shield gloves to protect the laminate from tears and improve grip.
Respiratory Fume Hood (Primary) Volatile lachrymator. Work only in a hood with face velocity >100 fpm.
Respiratory (Emergency) Full-Face Respirator (OV/AG) In case of spill outside hood: Organic Vapor (OV) + Acid Gas (AG) cartridge (due to HCl hydrolysis products).
Eye Protection Chemical Goggles Safety glasses are insufficient due to vapor toxicity. Goggles seal the eyes from lachrymatory vapors.
Body Protection Tychem® Apron/Sleeves Standard cotton lab coats absorb and hold the chemical against the skin. Use a chemically resistant apron (Tychem or PVC).

Decision Logic & Safety Architecture

The following diagram illustrates the decision hierarchy for handling


-chloro sulfides.

PPE_Decision_Logic Start Start: Handling this compound Volatile Is the procedure generating heat or aerosols? Start->Volatile Hood Engineering Control: Fume Hood Required (Sash < 18 inches) Volatile->Hood Always Glove_Select Glove Selection: Is immersion possible? Hood->Glove_Select Standard_PPE Standard Nitrile INVALID Permeation < 15 mins Glove_Select->Standard_PPE Avoid Nitrile Alone High_PPE REQUIRED: Silver Shield (Laminate) + Outer Nitrile Glove_Select->High_PPE Standard Protocol Standard_PPE->High_PPE Upgrade Body_Defense Body Defense: Tychem Apron + Goggles High_PPE->Body_Defense

Figure 1: PPE Decision Logic. Note the explicit rejection of standard nitrile gloves as a primary barrier.

Operational Protocol: Synthesis & Transfer

Pre-Operation Checklist:

  • Verify fume hood flow is operational.

  • Prepare a Quench Bath before opening the reagent bottle (see Section 6).

  • Ensure Calcium Gluconate gel is available (if HF is not involved, ensure standard burn kits are ready; however, for this specific chemical, Diphoterine® or copious water is the first line of defense).

Handling Procedure:

  • Air-Free Transfer: This compound hydrolyzes to release HCl. Use positive-pressure cannulation or a gas-tight syringe to transfer the liquid. Avoid pouring.

  • Vapor Trap: If using a vacuum line, install a liquid nitrogen trap to prevent vapors from entering the pump oil, where they can concentrate and polymerize.

  • Spill Control: Perform all transfers over a secondary containment tray (polypropylene).

Decontamination & Disposal

You cannot simply wash this chemical down the drain. It must be chemically neutralized (oxidized) to break the carbon-sulfur bond and prevent alkylation.

The Chemistry of Decontamination: We utilize oxidative chlorination (Bleach) to convert the sulfide to a sulfoxide/sulfone, followed by hydrolysis.

Decontamination Solution:

  • 10% Sodium Hypochlorite (Bleach)

  • 5% Sodium Hydroxide (NaOH)

  • Rationale: The base neutralizes the HCl produced during hydrolysis; the bleach oxidizes the sulfur.

Step-by-Step Decon:

  • Quench: Slowly add residual reagent to the Decontamination Solution. Caution: Exothermic.

  • Soak: Allow glassware/tools to soak for 24 hours.

  • Verify: Check pH (should remain basic).

  • Disposal: Label as "Oxidized Sulfide Waste" (halogenated).

Decon_Pathway Toxin This compound (Toxic/Alkylating) Bleach + NaOCl (Bleach) + NaOH (Base) Toxin->Bleach Oxidation Intermed Sulfoxide/Sulfone Intermediate Bleach->Intermed Safe Sulfonic Acid / Salts (Non-Volatile/Safe) Intermed->Safe Hydrolysis

Figure 2: Chemical Decontamination Pathway. Oxidation prevents the reformation of the active alkylating agent.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Remove contaminated clothing immediately.[1][2][3][4]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage can be irreversible.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[5][6][7]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19966, Chloromethyl butyl sulfide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Chloromethyl)sulfanyl]butane
Reactant of Route 2
Reactant of Route 2
1-[(Chloromethyl)sulfanyl]butane

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